Pirmenol
Description
an antiarrhythmic with class Ia activity
See also: this compound Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(2S,6R)-2,6-dimethylpiperidin-1-yl]-1-phenyl-1-pyridin-2-ylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O/c1-18-10-8-11-19(2)24(18)17-9-15-22(25,20-12-4-3-5-13-20)21-14-6-7-16-23-21/h3-7,12-14,16,18-19,25H,8-11,15,17H2,1-2H3/t18-,19+,22? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUDBKTWDCXQJA-QIDMFYOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1043839 | |
| Record name | Pirmenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68252-19-7, 129885-18-3, 129885-19-4 | |
| Record name | Pirmenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68252-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Pirmenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129885183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Pirmenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129885194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pirmenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure and Synthesis of Pirmenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pirmenol is a Class Ia antiarrhythmic agent possessing both potassium and sodium channel blocking properties, in addition to acting as an M2 muscarinic receptor antagonist. This technical guide provides a comprehensive overview of the chemical structure of this compound, a detailed, step-by-step synthesis pathway, and an exploration of its mechanism of action. The synthesis section includes detailed experimental protocols for each key reaction, with a summary of reactants, conditions, and yields. The guide also presents the chemical and physical properties of this compound and its hydrochloride salt in a structured format. Finally, a signaling pathway diagram illustrates the mechanism of action of this compound at the cellular level.
Chemical Structure and Properties
This compound, with the IUPAC name (±)-cis-α-[3-(2,6-dimethyl-1-piperidinyl)propyl]-α-phenyl-2-pyridinemethanol, is a chiral molecule that is clinically used as a racemic mixture.
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound and this compound Hydrochloride
| Property | This compound | This compound Hydrochloride |
| Molecular Formula | C₂₂H₃₀N₂O | C₂₂H₃₁ClN₂O |
| Molecular Weight | 338.49 g/mol | 374.95 g/mol |
| CAS Number | 68252-19-7 | 61477-94-9 |
| Appearance | Yellowish liquid | White to yellow solid |
| Synonyms | CI-845, Pimenol, Pimavar | (±)-Pirmenol hydrochloride; CI-845 |
Note: Data compiled from various sources.
Synthesis Pathway
The synthesis of this compound is a multi-step process that begins with the protection of a ketone, followed by nucleophilic substitution and a final Grignard-type reaction. The key steps are outlined below.
Overall Synthesis Scheme
Detailed Experimental Protocols
Step 1: Synthesis of 2-(3-Chloropropyl)-2-phenyl-1,3-dioxolane
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Reaction: Protection of the ketone in γ-chlorobutyrophenone as an ethylene ketal.
-
Experimental Protocol:
-
A mixture of γ-chlorobutyrophenone (I), an equimolar amount of ethylene glycol (II), and a catalytic amount of p-toluenesulfonic acid in benzene is refluxed.
-
The water formed during the reaction is removed azeotropically.
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After completion of the reaction (monitored by TLC), the mixture is cooled, washed with a saturated sodium bicarbonate solution and then with water.
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The organic layer is dried over anhydrous magnesium sulfate and the solvent is evaporated under reduced pressure to yield the ethylene ketal (III).
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Step 2: Synthesis of γ-(cis-2,6-Dimethyl-1-piperidyl)butyrophenone
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Reaction: Nucleophilic substitution of the chloride with cis-2,6-dimethylpiperidine followed by deprotection of the ketone.
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Experimental Protocol:
-
The ethylene ketal of γ-chlorobutyrophenone (III) is condensed with cis-2,6-dimethylpiperidine (IV) in the presence of sodium metal with heating.
-
Following the condensation, the protective ethylene ketal group is removed by hydrolysis with concentrated hydrochloric acid.
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The reaction mixture is then neutralized and extracted with an organic solvent.
-
The organic layer is dried and the solvent evaporated to yield γ-(cis-2,6-dimethyl-1-piperidyl)butyrophenone (V).
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Step 3: Synthesis of this compound
-
Reaction: Grignard-type reaction of the butyrophenone derivative with 2-lithiopyridine.
-
Experimental Protocol:
-
2-Bromopyridine (VI) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to a low temperature (typically -78 °C).
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A solution of butyllithium in hexane is added dropwise to form 2-lithiopyridine.
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A solution of γ-(cis-2,6-dimethyl-1-piperidyl)butyrophenone (V) in anhydrous THF is then added slowly to the 2-lithiopyridine solution.
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The reaction is stirred at low temperature and then allowed to warm to room temperature.
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The reaction is quenched with a saturated aqueous solution of ammonium chloride.
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The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to give this compound.
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Step 4: Conversion to this compound Hydrochloride
-
Experimental Protocol:
-
A solution of 16.8 g of this compound hydrochloride in 375 mL of chloroform is washed with 60-, 25-, and 25-mL portions of 1M sodium carbonate.
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The organic layer is dried with magnesium sulfate, and the solvent is evaporated in vacuo.
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The residue is dried in vacuo overnight to give 12.8 g (84% yield) of this compound free base as a yellowish liquid.
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The free base can then be converted back to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent.
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Table 2: Summary of Synthesis Steps and Yields
| Step | Starting Material | Reagents | Product | Yield (%) |
| 1 | γ-Chlorobutyrophenone | Ethylene glycol, p-toluenesulfonic acid | 2-(3-Chloropropyl)-2-phenyl-1,3-dioxolane | Not specified |
| 2 | 2-(3-Chloropropyl)-2-phenyl-1,3-dioxolane | cis-2,6-Dimethylpiperidine, Na; HCl | γ-(cis-2,6-Dimethyl-1-piperidyl)butyrophenone | Not specified |
| 3 | γ-(cis-2,6-Dimethyl-1-piperidyl)butyrophenone | 2-Bromopyridine, Butyllithium, THF | This compound | Not specified |
| 4 | This compound Hydrochloride | Na₂CO₃, Chloroform | This compound (free base) | 84 |
Note: Yields for steps 1-3 are not explicitly stated in the available literature.
Spectroscopic Data
While detailed spectra are not publicly available, a certificate of analysis for this compound hydrochloride confirms that the ¹H NMR and LCMS data are consistent with its known structure. Further analysis would require experimental acquisition of spectroscopic data.
Mechanism of Action
This compound exerts its antiarrhythmic effects through a multi-channel blocking mechanism. It is classified as a Class Ia antiarrhythmic agent, indicating that it blocks sodium channels, but it also exhibits significant potassium channel blocking activity. Furthermore, it acts as an antagonist at M2 muscarinic acetylcholine receptors.
The blockade of voltage-gated sodium channels slows the rapid influx of sodium during Phase 0 of the cardiac action potential, leading to a decreased rate of depolarization. By blocking the delayed rectifier potassium current (IKr), this compound prolongs the duration of the action potential and, consequently, the effective refractory period. This makes the cardiac tissue less excitable and helps to terminate and prevent re-entrant arrhythmias. The antagonism of M2 muscarinic receptors can counteract the bradycardic effects of vagal stimulation.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, synthesis, and mechanism of action of this compound. The multi-step synthesis, while established, lacks publicly available detailed quantitative data for each step, representing a potential area for further process chemistry research. The multi-faceted mechanism of action, involving the blockade of both sodium and potassium channels as well as muscarinic receptors, underscores the complexity of its antiarrhythmic effects. This guide serves as a valuable resource for researchers and professionals in the field of drug development and cardiovascular pharmacology.
Pirmenol's Effects on Sinoatrial and Atrioventricular Nodes: An In-depth Technical Guide
Introduction
Pirmenol is a Class Ia antiarrhythmic agent with a chemical structure and electrophysiological properties similar to disopyramide.[1] It exerts its antiarrhythmic effects primarily by blocking sodium channels, and to a lesser extent, potassium channels.[2] This guide provides a comprehensive overview of the electrophysiological effects of this compound on the sinoatrial (SA) and atrioventricular (AV) nodes, detailing its mechanism of action, supported by quantitative data from preclinical and clinical studies, and outlining the experimental methodologies employed.
Effects on the Sinoatrial (SA) Node
The sinoatrial node, the heart's natural pacemaker, is a primary target for many antiarrhythmic drugs. This compound modulates SA node function through direct effects on its cellular electrophysiology.
Electrophysiological Effects
In isolated rabbit SA node preparations, this compound has been shown to cause bradycardia.[1] It suppresses the automaticity of the sinus node by depressing the slow diastolic depolarization without altering the maximum diastolic potential.[3] While this compound causes a delay in repolarization and lengthens the action potential duration (APD) in SA node cells, it results in minimal change to the maximum rate of depolarization (MRD) at lower concentrations.[1][3] However, at concentrations above 10 µM, a significant decrease in the maximum rate of rise (Vmax) and the action potential amplitude is observed.[4]
Clinical studies in humans have shown varied effects on the sinus cycle length. Some studies report a decrease in the sinus cycle length (an increase in heart rate) following intravenous this compound administration.[5][6][7] Conversely, other research indicates that oral this compound can significantly prolong the sinus node recovery time (SNRT) when compared to intravenous administration.[8] Another study found that this compound decreased the sinoatrial conduction time.[9]
Mechanism of Action
The primary mechanism by which this compound affects the SA node involves the modulation of key ion currents. Studies have demonstrated that this compound decreases both the slow inward current (Isi) and the time-dependent potassium outward current (IK).[4] The reduction in these currents leads to a depression of the spontaneous discharge of the SA node.[4] The drug also prolongs the recovery time constant of the slow inward current.[4]
Caption: Mechanism of this compound's action on the sinoatrial node.
Quantitative Data Summary: SA Node
| Parameter | Species/Model | Effect | Reference |
| Heart Rate | Isolated Rabbit SA Node | Bradycardia | [1] |
| Human (IV) | Decreased Sinus Cycle Length | [5][6][7] | |
| Sinus Node Automaticity | Rabbit SA Node | Suppressed | [3] |
| Slow Diastolic Depolarization | Rabbit SA Node | Depressed | [3][4] |
| Action Potential Duration | Rabbit SA Node | Lengthened | [1][4] |
| Sinus Node Recovery Time (SNRT) | Human (Oral vs. IV) | Prolonged with Oral | [8] |
| Human (IV) | Unchanged | [6] | |
| Sinoatrial Conduction Time (SACT) | Human | Decreased from 103 ± 35 to 78 ± 37 ms | [9] |
| Slow Inward Current (Isi) | Rabbit SA Node Cells | Decreased | [4] |
| Time-Dependent K+ Current (IK) | Rabbit SA Node Cells | Decreased | [4] |
Experimental Protocols
In Vitro Electrophysiological Studies in Rabbit SA Node:
-
Preparation: Isolated rabbit hearts were used, from which the sinoatrial node, atrium, and other cardiac tissues were dissected.[1][3]
-
Recording: Standard microelectrode techniques were employed to record intracellular action potentials from the SA node cells.[3] For ion current measurements, the suction-pipette whole-cell clamp method was applied to isolated ventricular myocytes, and a two-microelectrode voltage clamp technique was used in Purkinje fibers.[2][3]
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Drug Administration: this compound was added to the superfusate at varying concentrations. The effects were observed and washout periods were included to confirm reversibility.[1]
Effects on the Atrioventricular (AV) Node
The atrioventricular node plays a crucial role in coordinating the contraction of the atria and ventricles. This compound's effects on the AV node are generally less pronounced than its effects on other cardiac tissues.
Electrophysiological Effects
Multiple studies have reported that this compound does not significantly lengthen the conduction time within the AV node (AH interval).[1][6][9] This lack of effect on AV conduction suggests that this compound does not block calcium channels.[1] However, there are some conflicting reports, with one study noting a shortening of the atrioventricular nodal block cycle length.[5]
Regarding the refractory period of the AV node, one study in normal subjects and patients with Wolff-Parkinson-White syndrome found that this compound decreased the AV nodal effective refractory period from 308 ± 51 ms to 272 ± 23 ms.[9] In contrast, another study in patients with ventricular tachycardia reported no change in the AV nodal effective refractory period or the Wenckebach cycle length.[6] The His-Purkinje conduction time (HV interval) is consistently prolonged by this compound.[5][6][7][8][9]
Caption: Workflow for a human electrophysiology study of this compound.
Quantitative Data Summary: AV Node
| Parameter | Species/Model | Effect | Reference |
| AV Nodal Conduction Time (AH Interval) | Human | Unchanged | [6][9] |
| AV Nodal Effective Refractory Period (AVNERP) | Human | Decreased from 308 ± 51 to 272 ± 23 ms | [9] |
| Human | Unchanged | [6] | |
| AV Nodal Functional Refractory Period | Human | Unchanged | [9] |
| Wenckebach Cycle Length | Human | Unchanged | [6][9] |
| Human | Shortened | [5] | |
| His-Purkinje Conduction Time (HV Interval) | Human | Increased | [5][6][7][8][9] |
Experimental Protocols
Clinical Electrophysiology Studies in Humans:
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Patient Population: Studies were conducted in normal subjects and patients with documented arrhythmias such as ventricular tachycardia or Wolff-Parkinson-White syndrome.[5][8][9]
-
Procedure: Standard intracardiac electrophysiologic testing was performed. This involved the placement of electrode catheters in various locations within the heart to record electrical activity and to perform programmed electrical stimulation.
-
Drug Administration: this compound was administered intravenously, typically as a bolus followed by a continuous infusion, or orally.[5][8][9]
-
Measurements: Electrophysiological parameters including sinus cycle length, SA node recovery time, AV nodal conduction time (AH interval), His-Purkinje conduction time (HV interval), and refractory periods of the atria, AV node, and ventricles were measured before and after drug administration.[6][9]
Conclusion
This compound exerts distinct effects on the sinoatrial and atrioventricular nodes. Its primary action on the SA node is a suppression of automaticity through the inhibition of the slow inward and delayed rectifier potassium currents, leading to a decrease in the rate of diastolic depolarization and a prolongation of the action potential duration. The effects on heart rate in clinical settings can be variable. In contrast, this compound has minimal effect on AV nodal conduction time, suggesting a lack of significant calcium channel blockade. Its consistent prolongation of the HV interval indicates a more pronounced effect on the His-Purkinje system. A thorough understanding of these differential effects is critical for the effective and safe use of this compound in the management of cardiac arrhythmias.
References
- 1. Electrophysiological and cardiovascular effects of this compound, a new class 1 antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new antiarrhythmic drug with potassium- and sodium-channel blocking activity; a voltage-clamp study in rabbit Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiologic and antiarrhythmic actions of this compound on rabbit and guinea pig cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound hydrochloride on the spontaneous action potentials and membrane current systems of rabbit sinoatrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiologic evaluation of this compound for sustained ventricular tachycardia secondary to coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The efficacy, electrophysiologic and electrocardiographic effects of intravenous this compound, a new class I antiarrhythmic agent, in patients with ventricular tachycardia: comparison with procainamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiology and antiarrhythmic efficacy of intravenous this compound in patients with sustained ventricular tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrocardiographic and electrophysiologic effects of this compound in ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acute electrophysiologic effects of this compound in normal subjects and in patients with Wolff-Parkinson-White syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Pirmenol's Molecular Landscape Beyond Sodium Channels: An In-depth Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the molecular targets of the antiarrhythmic agent Pirmenol, with a specific focus on its interactions beyond the well-characterized sodium channel blockade. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the involved signaling pathways to offer a deeper understanding of this compound's complex pharmacological profile.
Executive Summary
This compound, a class Ia antiarrhythmic drug, is primarily known for its inhibition of fast sodium channels. However, a growing body of evidence reveals its significant engagement with other molecular targets, contributing to its overall electrophysiological effects. This guide elucidates this compound's interactions with potassium channels, calcium channels, and muscarinic acetylcholine receptors. Quantitative data on binding affinities and inhibitory concentrations are presented, alongside the experimental protocols used to derive these findings. Through detailed diagrams and structured data, this document aims to facilitate further research and development in the field of antiarrhythmic therapies.
Potassium Channel Interactions
This compound exhibits significant activity as a potassium channel blocker, which contributes to its action potential prolonging effects.[1][2] This section details its interactions with various potassium channel subtypes.
Quantitative Data: Potassium Channel Inhibition
| Target Current | This compound Concentration | Effect | Species/Tissue | Reference |
| Delayed Rectifying Current (IK) | KD = 1 µmol/L | Strong depression | Rabbit Purkinje fibres | [1] |
| Transient Outward Current (Ito) | IC50 ≈ 18 µM | Concentration-dependent inhibition | Rabbit atrial myocytes | [3] |
| Acetylcholine-induced K+ Current (IK.ACh) | IC50 ≈ 1 µM | Suppression | Guinea-pig atrial myocytes | [3] |
| Adenosine-induced K+ Current | IC50 ≈ 8 µM | Suppression | Guinea-pig atrial myocytes | [3] |
| Time-dependent K+ Outward Current (IK) | Not specified | Decrease | Rabbit sinoatrial node cells | [4] |
Experimental Protocols
Two-Microelectrode Voltage Clamp in Rabbit Purkinje Fibres: To characterize the effect of this compound on the delayed rectifying current (IK), action potential studies were conducted using the standard microelectrode technique in isolated rabbit Purkinje fibres.[1] The delayed rectifying current was specifically studied using the two-microelectrode voltage clamp technique.[1]
Whole-Cell Patch Clamp in Atrial Myocytes: The electrophysiological effects of this compound on transient outward current (Ito) and agonist-induced K+ currents were investigated using the whole-cell clamp technique on single atrial myocytes from rabbit and guinea-pig hearts.[3] For studying Ito, experiments were performed under voltage clamp conditions where the current was measured in response to a range of this compound concentrations (1-1000 µM).[3] For agonist-induced currents, acetylcholine or adenosine was used to induce the specific K+ current, which was then measured in the presence of varying concentrations of this compound to determine the IC50.[3]
Signaling Pathway: Inhibition of IK.ACh
This compound's suppression of the acetylcholine-induced potassium current is a key mechanism. The following diagram illustrates the signaling pathway.
Caption: this compound blocks the M2 muscarinic receptor, preventing acetylcholine-mediated activation of the GIRK channel.
Calcium Channel Interactions
The effect of this compound on calcium channels is more nuanced, with some studies suggesting no effect while others indicate a mild inhibitory action.
Quantitative Data: Calcium Channel Inhibition
| Target Current | This compound Concentration | Effect | Species/Tissue | Reference |
| Voltage-dependent L-type Ca2+ Current | 30 µM | ~20% decrease | Guinea-pig atrial myocytes | [3] |
| Slow Inward Current (Isi) | Not specified | Decrease | Rabbit sinoatrial node cells | [4] |
An earlier study in isolated rabbit heart preparations suggested that this compound does not block calcium channels, based on the observation that it had no negative inotropic action and did not alter the relationship between contractile force and extracellular calcium concentration.[5]
Experimental Protocols
Whole-Cell Patch Clamp in Atrial Myocytes: The effect on the L-type Ca2+ current was assessed using the whole-cell patch clamp technique in single guinea-pig atrial myocytes.[3] The current was measured in the presence of a 30 µM concentration of this compound.[3]
Microelectrode Technique in Sinoatrial Node Cells: The decrease in the slow inward current (Isi) was observed in studies on rabbit sinoatrial node cells, likely using standard microelectrode and voltage clamp techniques to measure membrane currents.[4]
Muscarinic Receptor Interactions
This compound demonstrates a notable interaction with muscarinic acetylcholine receptors, which is linked to its effects on certain potassium currents.
Quantitative Data: Muscarinic Receptor Inhibition
| Target | This compound Concentration | Effect | Reference |
| Muscarinic Acetylcholine Receptor (mAchR) | IC50 = 0.1 µM | Inhibition of IK.ACh | [6] |
This finding indicates that this compound's inhibition of the acetylcholine-activated potassium current is mediated through a blockade of muscarinic receptors.[6]
Experimental Workflow: Investigating Muscarinic Receptor Blockade
The following diagram outlines a typical experimental workflow to determine the effect of a compound like this compound on muscarinic receptor-mediated ion channel activity.
Caption: Experimental workflow for determining the IC50 of this compound on agonist-induced potassium currents.
Adrenergic Receptor Interactions
Current literature does not provide direct evidence of this compound binding to or blocking adrenergic receptors. Studies have shown that this compound does not alter the effects of adrenergic agonists like isoproterenol and norepinephrine, suggesting a lack of direct interaction with these receptors.[5]
Conclusion
This compound's pharmacological profile extends beyond its primary role as a sodium channel blocker. Its significant interactions with multiple potassium channel subtypes, its modest effects on calcium channels, and its potent blockade of muscarinic acetylcholine receptors collectively contribute to its antiarrhythmic properties. The quantitative data and experimental methodologies detailed in this guide provide a solid foundation for further investigation into the nuanced mechanisms of this compound and for the development of future antiarrhythmic agents with improved target specificity and safety profiles. The conflicting reports on its calcium channel activity highlight an area that warrants further clarification through targeted studies.
References
- 1. This compound, a new antiarrhythmic drug with potassium- and sodium-channel blocking activity; a voltage-clamp study in rabbit Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiologic and antiarrhythmic actions of this compound on rabbit and guinea pig cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on action potentials and membrane currents in single atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound hydrochloride on the spontaneous action potentials and membrane current systems of rabbit sinoatrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiological and cardiovascular effects of this compound, a new class 1 antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Pirmenol's Interaction with Muscarinic Acetylcholine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the interaction between the class Ia antiarrhythmic agent, pirmenol, and muscarinic acetylcholine receptors. This compound is known to exhibit significant antimuscarinic and vagolytic properties, which contribute to its overall clinical profile and side effects. This document summarizes the quantitative data on its antagonist potency, details the experimental methodologies used for its characterization, and visualizes the relevant signaling pathways.
Quantitative Analysis of Muscarinic Receptor Antagonism
This compound's interaction with muscarinic receptors has been primarily characterized through functional assays determining its antagonist potency (pA2 values) in various tissue preparations. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
The available data indicates that this compound is a potent muscarinic antagonist with some degree of selectivity for M2 over M3 receptors, although it is generally considered non-selective. Its potency is comparable to or slightly less than that of disopyramide, another class Ia antiarrhythmic with notable anticholinergic effects. The following table summarizes the reported pA2 values for this compound at muscarinic receptors in different tissues.
| Tissue Preparation | Agonist Used | Probable Receptor Subtype(s) | This compound pA2 Value | Reference |
| Guinea Pig Atria | Carbachol | M2 | 7.70 | |
| Guinea Pig Ileum | Carbachol | M3 | 7.27 | |
| Guinea Pig Tracheal Smooth Muscle | Carbachol | M3 | 7.30 |
Experimental Protocols
The characterization of this compound's antimuscarinic properties relies on classical pharmacological techniques, primarily isolated tissue bath experiments and Schild plot analysis.
Isolated Tissue Bath Experiments
This method assesses the functional consequence of receptor activation or blockade by measuring the contractile or relaxant response of isolated tissues.
-
Tissue Preparation: Tissues rich in specific muscarinic receptor subtypes are harvested from laboratory animals (e.g., guinea pigs). For M2 receptor studies, the right atria are commonly used, while for M3 receptors, the ileum or tracheal smooth muscle is employed. The tissues are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Measurement of Response: The tissue is connected to an isometric force transducer to record changes in muscle tension. The baseline tension is adjusted, and the tissue is allowed to equilibrate.
-
Cumulative Concentration-Response Curve: A muscarinic agonist, such as carbachol, is added to the organ bath in a cumulative manner, and the resulting contractile response is recorded at each concentration until a maximal response is achieved.
-
Antagonist Incubation: The tissue is washed to remove the agonist. This compound is then added to the bath at a fixed concentration and allowed to incubate for a predetermined period (e.g., 30 minutes) to ensure equilibrium is reached.
-
Shift in Concentration-Response: The cumulative concentration-response curve for the agonist is repeated in the presence of this compound. The antagonist will cause a rightward shift in the curve, indicating that a higher concentration of the agonist is required to produce the same level of response.
Schild Plot Analysis
To quantify the antagonist potency, a Schild plot analysis is performed.
-
Multiple Antagonist Concentrations: The experimental protocol described above is repeated with several different concentrations of this compound.
-
Dose Ratio Calculation: For each concentration of the antagonist, the dose ratio is calculated. The dose ratio is the ratio of the agonist concentration required to produce a 50% maximal response (EC50) in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
Schild Plot Construction: The logarithm of (dose ratio - 1) is plotted against the negative logarithm of the molar concentration of the antagonist.
-
pA2 Determination: For a competitive antagonist, the data should yield a linear plot with a slope not significantly different from 1.0. The pA2 value is determined by the intercept of the regression line with the x-axis.
Workflow for determining this compound's pA2 value.
Signaling Pathways
This compound acts as a competitive antagonist at muscarinic receptors, blocking the downstream signaling cascades typically initiated by acetylcholine or other muscarinic agonists. The primary pathways affected are those coupled to Gi/o (for M2 receptors) and Gq/11 (for M3 receptors).
M2 Muscarinic Receptor Signaling Pathway (Cardiac)
In the heart, M2 receptors are coupled to Gi proteins. Their activation slows the heart rate and reduces the force of contraction. This compound blocks these effects.
An In-depth Technical Guide to the Genotoxicity and Mutagenicity of Pirmenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the genotoxicity and mutagenicity profile of Pirmenol, a novel antiarrhythmic agent. The following sections detail the key studies performed to assess its potential to induce genetic damage, including the methodologies employed and the quantitative outcomes. This information is critical for a thorough risk assessment in the context of drug development and regulatory evaluation.
Executive Summary
A battery of in vitro and in vivo studies was conducted to evaluate the genotoxic and mutagenic potential of this compound. These assessments are fundamental to ensuring the safety of new pharmaceutical compounds. The studies included the bacterial reverse mutation assay (Ames test), an in vitro mammalian cell chromosome aberration assay, and an in vivo mouse micronucleus assay. The results indicate that this compound is not mutagenic in bacterial systems. However, it did induce structural chromosome aberrations in mammalian cells in vitro, though only at high concentrations significantly exceeding therapeutic plasma levels. Importantly, this in vitro clastogenic effect was not observed in the in vivo mouse micronucleus study, suggesting a low risk of genotoxicity in a whole-animal system.
Data Presentation
The quantitative data from the genotoxicity and mutagenicity studies of this compound are summarized in the tables below for clear comparison and analysis.
Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results for this compound
| Test Organism | Strain | This compound Concentration (µ g/plate ) | Metabolic Activation (S9) | Result |
| Escherichia coli | WP2s | Up to 10,000 | Absent (-) & Present (+) | Non-mutagenic[1] |
| Salmonella typhimurium | TA98 | Up to 5,000 | Absent (-) & Present (+) | Non-mutagenic[1] |
| Salmonella typhimurium | TA100 | Up to 5,000 | Absent (-) & Present (+) | Non-mutagenic[1] |
| Salmonella typhimurium | TA1535 | Up to 5,000 | Absent (-) & Present (+) | Non-mutagenic[1] |
| Salmonella typhimurium | TA1537 | Up to 5,000 | Absent (-) & Present (+) | Non-mutagenic[1] |
| Salmonella typhimurium | TA1538 | Up to 5,000 | Absent (-) & Present (+) | Non-mutagenic[1] |
Table 2: In Vitro Mammalian Cell Chromosome Aberration Assay Results for this compound
| Cell Line | This compound Concentration (µg/mL) | Metabolic Activation (S9) | Peak Percentage of Cells with Aberrations | Minimum Clastogenic Concentration (µg/mL) |
| Chinese Hamster Lung (V79) | 500 - 2500 | Absent (-) | 6%[1] | 1500[1] |
| Chinese Hamster Lung (V79) | 500 - 3000 | Present (+) | 34%[1] | 1500[1] |
Note: The observed clastogenicity was primarily confined to chromosome gaps and breaks. The percentage of cells with aberrations in the S9- experiment was within the historical control range (0-6%) for the laboratory that conducted the study.[1]
Table 3: In Vivo Mouse Micronucleus Assay Results for this compound
| Animal Model | This compound Dose (mg/kg, single oral) | Sampling Time Points (hours post-dosing) | Result |
| Male CD-1 Mice | 5 | 24, 48, 72 | No statistically significant increase in micronucleated polychromatic erythrocytes[1] |
| Male CD-1 Mice | 55 | 24, 48, 72 | No statistically significant increase in micronucleated polychromatic erythrocytes[1] |
| Male CD-1 Mice | 115 (80% of LD50) | 24, 48, 72 | No statistically significant increase in micronucleated polychromatic erythrocytes[1] |
Experimental Protocols
Detailed methodologies for the key genotoxicity and mutagenicity studies of this compound are provided below.
Bacterial Reverse Mutation Assay (Ames Test)
-
Test Systems: Escherichia coli strain WP2s and Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA1538 were utilized.[1] These strains are designed to detect different types of point mutations.
-
Metabolic Activation: The assays were conducted both in the absence (S9-) and presence (S9+) of a rat liver homogenate (S9 fraction) to simulate mammalian metabolism.[1]
-
Treatment Procedure: this compound was tested at concentrations up to 10,000 µ g/plate for E. coli and up to 5,000 µ g/plate for S. typhimurium.[1] The test compound, bacterial culture, and S9 mix (if applicable) were combined in molten top agar and poured onto minimal glucose agar plates.
-
Data Analysis: After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize an essential amino acid) was counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
In Vitro Mammalian Cell Chromosome Aberration Assay
-
Test System: Chinese Hamster Lung (V79) cell cultures were used for this assay.[1]
-
Metabolic Activation: The study was performed with and without the addition of a rat liver S9 fraction for metabolic activation.[1]
-
Treatment Procedure: V79 cells were exposed to this compound at concentrations ranging from 500 to 2500 µg/mL in the absence of S9 and 500 to 3000 µg/mL in the presence of S9.[1]
-
Data Analysis: After treatment, cells were harvested, and metaphase chromosomes were prepared and analyzed for structural aberrations such as gaps, breaks, and exchanges. The percentage of cells with one or more aberrations was calculated.
In Vivo Mouse Micronucleus Assay
-
Test System: Male CD-1 mice were used for the in vivo assessment.[1]
-
Treatment Procedure: this compound was administered as a single oral dose at levels of 5, 55, and 115 mg/kg. The highest dose represented 80% of the LD50.[1]
-
Data Analysis: Bone marrow was collected at 24, 48, and 72 hours after dosing.[1] Polychromatic erythrocytes were scored for the presence of micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag during cell division. A statistically significant increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates in vivo clastogenic or aneugenic activity.
Visualizations
The following diagrams illustrate the experimental workflows for the genotoxicity and mutagenicity studies of this compound.
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
Caption: Workflow for the In Vitro Chromosome Aberration Assay.
Caption: Workflow for the In Vivo Mouse Micronucleus Assay.
Conclusion
The comprehensive genotoxicity assessment of this compound reveals no mutagenic activity in bacterial systems. While an in vitro clastogenic effect was observed in mammalian cells, this occurred at concentrations substantially higher than human therapeutic plasma levels of 1-3 µg/mL.[1] Furthermore, the lack of a genotoxic effect in the in vivo mouse micronucleus study at high doses suggests that this in vitro finding may not be indicative of a significant genotoxic risk in humans.[1] These findings, coupled with the absence of carcinogenicity in mouse or rat bioassays, support a favorable safety profile for this compound concerning its genotoxic potential.[1]
References
Methodological & Application
Pirmenol Hydrochloride: Application Notes and Protocols for In Vitro Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pirmenol hydrochloride in in vitro electrophysiological studies. This document includes detailed protocols for assessing the effects of this compound on cardiac ion channels and action potentials, a summary of its quantitative effects, and diagrams illustrating its mechanism of action and experimental workflows.
This compound is a Class I antiarrhythmic agent, primarily exerting its effects by blocking sodium and potassium channels in cardiac myocytes.[1] Its electrophysiological profile suggests it has the potential to treat various cardiac arrhythmias.[2] Understanding its interaction with specific ion channels at the cellular level is crucial for elucidating its therapeutic and potential proarrhythmic effects.
Quantitative Data Summary
The following table summarizes the key quantitative effects of this compound hydrochloride on various electrophysiological parameters as reported in the literature.
| Parameter | Tissue/Cell Type | Species | Effect | Concentration/IC50 | Reference(s) |
| Ion Channels | |||||
| Transient Outward K+ Current (Ito) | Atrial Myocytes | Rabbit | Inhibition | IC50: ~18 µM | [3] |
| Acetylcholine-induced K+ Current | Atrial Myocytes | Guinea-Pig | Inhibition | IC50: ~1 µM | [3] |
| Adenosine-induced K+ Current | Atrial Myocytes | Guinea-Pig | Inhibition | IC50: ~8 µM | [3] |
| L-type Ca2+ Current (ICa,L) | Atrial Myocytes | Rabbit | ~20% decrease | 30 µM | [3] |
| Slow Inward Current (Isi) | Sinoatrial Node Cells | Rabbit | Decrease | >1 µM | [4] |
| Time-dependent K+ Outward Current (IK) | Sinoatrial Node Cells | Rabbit | Decrease | >1 µM | [4] |
| Delayed Rectifying K+ Current (Ix) | Purkinje Fibers | Rabbit | Depression | KD: 1 µmol/l | [1] |
| Action Potential Parameters | |||||
| Action Potential Duration (APD) | Atrial Myocytes | Rabbit | Prolongation | 2-30 µM | [3] |
| APD at 90% Repolarization (APD90) | Atrial Muscle & Purkinje Fibers | Rabbit | Prolongation | ≥ 1 µM | [2] |
| Maximum Upstroke Velocity (Vmax) | Atrial Muscle & Purkinje Fibers | Rabbit | Depression | ≥ 1 µM | [2] |
| Vmax | Ventricular Myocardium | Guinea-Pig | Dose-dependent decrease | 10-30 µM | [5] |
| APD | Ventricular Myocardium | Guinea-Pig | Prolongation at low conc., shortening at high conc. | 3-10 µM (prolongation), >0.1 mM (shortening) | [5] |
| Action Potential Amplitude | Purkinje Fibers | Canine | Decrease | ≥ 1 X 10-5 M | [6] |
| Other Electrophysiological Parameters | |||||
| Sinus Node Automaticity | Sinus Node | Rabbit | Suppression | ≥ 5 µM | [2] |
| Heart Rate | Sinoatrial Node Cells | Rabbit | Decrease | 1 µM | [4] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology in Isolated Cardiac Myocytes
This protocol describes the methodology for recording ionic currents and action potentials from single cardiac myocytes to assess the effects of this compound hydrochloride.
a. Cell Isolation:
-
Isolate single ventricular or atrial myocytes from rabbit or guinea pig hearts using established enzymatic digestion protocols.
-
Briefly, this involves cannulating the aorta, retrogradely perfusing the heart with a calcium-free buffer, followed by enzymatic digestion (e.g., with collagenase and protease).
-
Gently triturate the digested ventricular or atrial tissue to release single myocytes.
-
Store the isolated cells in a high-potassium storage solution at 4°C until use.
b. Solutions:
-
External (Bath) Solution (Tyrode's Solution):
-
NaCl: 135 mM
-
KCl: 5.4 mM
-
CaCl2: 1.8 mM
-
MgCl2: 1.0 mM
-
HEPES: 10 mM
-
Glucose: 10 mM
-
pH adjusted to 7.4 with NaOH.
-
-
Internal (Pipette) Solution for K+ Currents:
-
KCl: 140 mM
-
MgCl2: 1.0 mM
-
EGTA: 10 mM
-
HEPES: 5 mM
-
ATP-Mg: 5 mM
-
pH adjusted to 7.2 with KOH.
-
-
Internal (Pipette) Solution for Na+ and Ca2+ Currents:
-
CsCl: 120 mM
-
TEA-Cl: 20 mM
-
EGTA: 10 mM
-
HEPES: 10 mM
-
ATP-Mg: 5 mM
-
pH adjusted to 7.2 with CsOH.
-
-
This compound Hydrochloride Stock Solution:
-
Prepare a 10 mM stock solution of this compound hydrochloride in deionized water or an appropriate solvent.
-
Further dilute to the desired final concentrations in the external solution on the day of the experiment.
-
c. Recording Procedure:
-
Plate the isolated myocytes in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution at a constant rate (e.g., 1-2 mL/min).
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a selected myocyte with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before recording.
-
For Voltage-Clamp Recordings:
-
Hold the cell at a holding potential of -80 mV.
-
Apply appropriate voltage protocols to elicit the specific ionic currents of interest (e.g., a depolarizing step to +50 mV to activate Ito).
-
-
For Current-Clamp Recordings:
-
Switch to current-clamp mode and elicit action potentials by injecting a brief suprathreshold current pulse.
-
-
Record baseline currents or action potentials.
-
Perfuse the chamber with the external solution containing the desired concentration of this compound hydrochloride.
-
Record the effects of the compound after a steady-state effect is reached (typically 3-5 minutes).
-
Perform a washout by perfusing with the drug-free external solution to check for reversibility.
d. Data Analysis:
-
Analyze the recorded currents and action potentials using appropriate software (e.g., pCLAMP, PatchMaster).
-
Measure parameters such as peak current amplitude, current decay kinetics, action potential duration at 50% and 90% repolarization (APD50 and APD90), and maximum upstroke velocity (Vmax).
-
Construct concentration-response curves to determine the IC50 of this compound on specific currents.
Microelectrode Recordings in Isolated Cardiac Tissues
This protocol is suitable for studying the effects of this compound on the collective electrical activity of multicellular preparations like Purkinje fibers or papillary muscles.
a. Tissue Preparation:
-
Dissect cardiac Purkinje fibers or papillary muscles from canine, rabbit, or guinea pig hearts.
-
Mount the tissue in a temperature-controlled organ bath continuously superfused with oxygenated Tyrode's solution.
-
Allow the preparation to equilibrate for at least 60 minutes.
b. Recording Procedure:
-
Impale a cell within the tissue preparation with a sharp glass microelectrode filled with 3 M KCl.
-
Record transmembrane action potentials using a high-input impedance amplifier.
-
Pace the tissue at a constant cycle length (e.g., 1 Hz) using an external stimulator.
-
Record baseline action potentials.
-
Introduce this compound hydrochloride into the superfusate at the desired concentrations.
-
Record the steady-state effects of the drug.
-
Perform a washout to observe the reversibility of the effects.
c. Data Analysis:
-
Measure action potential parameters including resting membrane potential, action potential amplitude, Vmax, and APD at various levels of repolarization.
-
Evaluate changes in these parameters as a function of this compound concentration.
Visualizations
Caption: Experimental workflow for in vitro electrophysiological assessment of this compound.
Caption: Mechanism of action of this compound hydrochloride on cardiac ion channels.
References
- 1. This compound, a new antiarrhythmic drug with potassium- and sodium-channel blocking activity; a voltage-clamp study in rabbit Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiologic and antiarrhythmic actions of this compound on rabbit and guinea pig cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on action potentials and membrane currents in single atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound hydrochloride on the spontaneous action potentials and membrane current systems of rabbit sinoatrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use-dependent effects of this compound on Vmax and conduction in guinea-pig ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound HCl on electrophysiologic properties of cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Pirmenol in Isolated Rabbit Heart Preparations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Pirmenol in isolated rabbit heart preparations, a valuable ex vivo model for studying cardiac electrophysiology and pharmacology. The following sections detail the electrophysiological effects of this compound, protocols for its application in Langendorff-perfused rabbit hearts, and its mechanism of action.
Electrophysiological Effects of this compound on Isolated Rabbit Heart Tissues
This compound, a Class I antiarrhythmic agent, exhibits significant electrophysiological effects on various tissues of the isolated rabbit heart. Its primary actions include the blockade of sodium and potassium channels, leading to modifications in action potential characteristics.
Summary of Quantitative Data
The following tables summarize the dose-dependent effects of this compound on key electrophysiological parameters in different cardiac tissues of the rabbit heart.
Table 1: Effects of this compound on Sinoatrial (SA) Node Spontaneous Activity
| This compound Concentration (µM) | Effect on Heart Rate | Effect on Rate of Diastolic Depolarization | Effect on Action Potential Duration at Half-Amplitude | Effect on Maximum Rate of Rise (Vmax) | Effect on Action Potential Amplitude |
| 1 | Decreased[1] | Decreased[1] | Increased[1] | No significant change[1] | No significant change[1] |
| >10 | Further Decrease[1] | Further Decrease[1] | Further Increase[1] | Significantly Decreased[1] | Significantly Decreased[1] |
| 5 and higher | Suppressed sinus node automaticity[2] | Depressed slow diastolic depolarization[2] | - | - | - |
Table 2: Effects of this compound on Atrial and Ventricular Muscle Action Potentials
| This compound Concentration (µM) | Effect on Maximum Upstroke Velocity (Vmax) | Effect on Action Potential Duration at 90% Repolarization (APD90) | Effect on Resting Membrane Potential |
| 1 and higher | Depressed[2] | Prolonged[2] | No effect[2] |
| 5 | Depressed early part of the plateau and lengthened final repolarization in ventricular myocytes[2] | Lengthened[2] | No effect[2] |
Table 3: Effects of this compound on Purkinje Fiber Action Potentials
| This compound Concentration (µM) | Effect on Maximum Upstroke Velocity (Vmax) | Effect on Action Potential Duration (APD) | Effect on Resting Membrane Potential |
| 0.5 - 5 | - | Marked prolongation[3] | - |
| 1 and higher | Depressed[2] | Prolonged at 90% repolarization[2] | No effect[2] |
| ≥10 | Depressed in a use-dependent manner[3] | Diminished[3] | - |
Experimental Protocols
Protocol 1: Langendorff-Perfused Isolated Rabbit Heart Preparation
This protocol describes the isolation and perfusion of a rabbit heart using the Langendorff apparatus, a foundational technique for studying the effects of pharmacological agents like this compound on the whole heart.
Materials:
-
Male New Zealand White rabbits (2-3 kg)
-
Heparin solution (1000 IU/mL)
-
Pentobarbital sodium solution (50 mg/mL)
-
Ice-cold Tyrode's solution (see composition below)
-
Langendorff apparatus
-
Peristaltic pump
-
Temperature-controlled water bath
-
Dissection tools
-
Surgical thread
-
Cannula
Tyrode's Solution Composition (in mM):
-
NaCl: 137
-
KCl: 2.7
-
CaCl2: 1.8
-
MgCl2: 1.0
-
NaHCO3: 12.0
-
NaH2PO4: 0.4
-
Glucose: 5.5
-
The solution should be gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4 and warmed to 37°C.
Procedure:
-
Animal Preparation: Anesthetize the rabbit with an intravenous injection of pentobarbital sodium. Administer heparin to prevent blood clotting.
-
Heart Excision: Perform a thoracotomy to expose the heart. Rapidly excise the heart and immediately place it in ice-cold Tyrode's solution to arrest metabolism.
-
Cannulation: Identify the aorta and carefully insert a cannula. Secure the cannula in place with a surgical thread.
-
Langendorff Perfusion: Mount the cannulated heart on the Langendorff apparatus. Initiate retrograde perfusion through the aorta with warm, oxygenated Tyrode's solution at a constant flow rate or pressure. The perfusion pressure should be sufficient to close the aortic valve and force the perfusate into the coronary arteries.
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes, during which it should resume a regular beat.
Protocol 2: Electrophysiological Recording of this compound's Effects
This protocol outlines the procedure for recording action potentials from various cardiac tissues of the Langendorff-perfused rabbit heart and assessing the effects of this compound.
Materials:
-
Langendorff-perfused rabbit heart (from Protocol 1)
-
This compound hydrochloride stock solution
-
Microelectrode puller
-
Glass microelectrodes (filled with 3 M KCl)
-
Micro-manipulators
-
Amplifier and data acquisition system
-
Stimulator
Procedure:
-
Preparation of this compound Solutions: Prepare a series of this compound solutions of known concentrations by diluting the stock solution with Tyrode's solution.
-
Baseline Recording: Position the microelectrode on the surface of the desired cardiac tissue (e.g., atrium, ventricle, or expose Purkinje fibers) using a micro-manipulator. Impale a cell to record baseline action potentials. For non-pacemaker tissues, electrical stimulation may be required to elicit action potentials.
-
Application of this compound: Switch the perfusion solution to one containing the lowest concentration of this compound. Allow the preparation to equilibrate for 15-20 minutes.
-
Data Recording: Record the action potentials at steady-state.
-
Dose-Response: Repeat steps 3 and 4 with increasing concentrations of this compound to establish a dose-response relationship.
-
Washout: After the highest concentration, perfuse the heart with drug-free Tyrode's solution to observe the reversibility of the effects.
-
Data Analysis: Analyze the recorded action potentials for various parameters, including resting membrane potential, action potential amplitude, maximum upstroke velocity (Vmax), and action potential duration at different levels of repolarization (e.g., APD50, APD90).
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying this compound in an isolated rabbit heart.
Proposed Signaling Pathway of this compound
Caption: Signaling pathway of this compound's action on cardiac myocytes.
References
- 1. Effects of this compound hydrochloride on the spontaneous action potentials and membrane current systems of rabbit sinoatrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiologic and antiarrhythmic actions of this compound on rabbit and guinea pig cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new antiarrhythmic drug with potassium- and sodium-channel blocking activity; a voltage-clamp study in rabbit Purkinje fibres [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pirmenol Hydrochloride Solution in Research
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the preparation and use of pirmenol hydrochloride solutions in a research setting. The information is intended to guide researchers in accurately preparing solutions for various experimental applications, ensuring reproducibility and reliability of results.
Introduction to this compound Hydrochloride
This compound hydrochloride is a Class Ia antiarrhythmic agent.[1][2] Its primary mechanism of action involves the blockade of muscarinic acetylcholine receptor-operated K+ current (IK.ACh), with an IC50 of 0.1 μM.[3][4] This activity makes it a valuable tool for cardiovascular research, particularly in studies related to atrial fibrillation and other arrhythmias.[3][4] this compound has also been shown to block other channels, including voltage-gated calcium channels and potassium channels.[5] It has been demonstrated to be effective against arrhythmias in conscious dogs with coronary artery ligation.[3]
Physicochemical and Solubility Data
Proper handling and storage of this compound hydrochloride are crucial for maintaining its stability and activity.
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₁ClN₂O | [4] |
| Molecular Weight | 374.95 g/mol | [4][6] |
| Appearance | White to very dark grey powder | [2] |
| Storage (Solid) | Dry, dark at 0-4°C for short term (days to weeks) or -20°C for long term (months to years).[6] | [6] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month (stored under nitrogen).[3][4] | [3][4] |
Solubility Data:
| Solvent | Solubility | Notes | Source |
| Water | 100 mg/mL (266.70 mM) | Requires sonication to dissolve. | [4] |
| DMSO | 66.67 mg/mL (177.81 mM) | Requires sonication to dissolve. | [4] |
| Ethanol | ~10 mg/mL | - | |
| Dimethylformamide (DMF) | ~2 mg/mL | - | |
| 1:5 Ethanol:PBS (pH 7.2) | ~0.16 mg/mL | First dissolve in ethanol, then dilute with aqueous buffer. Aqueous solutions are not recommended for storage for more than one day. |
Quantitative Data for Experimental Design
The following tables summarize key quantitative data for this compound hydrochloride from various studies, which can be used to guide experimental design.
In Vitro Efficacy:
| Parameter | Value | Cell Type/Model | Source |
| IC₅₀ (IK.ACh inhibition) | 0.1 μM | Guinea pig atrial cells | [3][4] |
| Effective Concentration | 1 μM | Prolongs action potential duration at 90% repolarization in atrial muscles and Purkinje fibers. | [3] |
| Effective Concentration | 5 μM | Depresses the early part of the plateau and lengthens the final repolarization of action potentials in ventricular myocytes. | [3] |
In Vivo Data & Toxicity:
| Parameter | Value | Species | Route of Administration | Source |
| Effective Dose | 2.5 and 5 mg/kg | Dogs | Oral (p.o.) | [3] |
| LD₅₀ | 359.9 mg/kg | Rats | Oral (p.o.) | [3] |
| LD₅₀ | 23.6 mg/kg | Rats | Intravenous (i.v.) | [3] |
| LD₅₀ | 215.5 mg/kg | Mice | Oral (p.o.) | [3] |
| LD₅₀ | 20.8 mg/kg | Mice | Intravenous (i.v.) | [3] |
Experimental Protocols
4.1. Preparation of Stock Solutions
4.1.1. High Concentration Stock in DMSO (for in vitro use)
This protocol is suitable for preparing a high-concentration stock solution for subsequent dilution in cell culture media or aqueous buffers.
Materials:
-
This compound hydrochloride powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired concentration (e.g., 66.67 mg/mL).
-
Vortex the solution thoroughly.
-
If precipitation occurs, use sonication to aid dissolution.[3]
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 1 month or -80°C for up to 6 months under nitrogen.[3][4]
4.2. Preparation of Working Solutions for In Vitro Assays
4.2.1. Dilution in Aqueous Buffer (e.g., PBS)
This protocol is for preparing working solutions for cell-based assays.
Materials:
-
This compound hydrochloride stock solution in DMSO
-
Sterile Phosphate-Buffered Saline (PBS) or other desired aqueous buffer
-
Sterile dilution tubes
Procedure:
-
Thaw a frozen aliquot of the this compound hydrochloride DMSO stock solution.
-
Perform serial dilutions of the stock solution with the aqueous buffer to achieve the final desired working concentration.
-
Ensure the final concentration of DMSO in the working solution is low (typically <0.1%) to avoid solvent-induced cellular toxicity.
-
Use the freshly prepared working solution immediately. Do not store aqueous solutions for more than one day.
4.3. Preparation of Formulations for In Vivo Studies
The following are established protocols for preparing this compound hydrochloride for oral (p.o.) or intravenous (i.v.) administration in animal models.
4.3.1. Formulation 1: DMSO/PEG300/Tween-80/Saline
This formulation is suitable for achieving a clear solution for administration.
Materials:
-
This compound hydrochloride
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure (for a 1 mL working solution):
-
Prepare a 20.8 mg/mL stock solution of this compound hydrochloride in DMSO.
-
In a sterile tube, add 100 μL of the DMSO stock solution.
-
Add 400 μL of PEG300 and mix thoroughly.
-
Add 50 μL of Tween-80 and mix until the solution is clear.
-
Add 450 μL of saline to bring the final volume to 1 mL.
-
The final concentration will be ≥ 2.08 mg/mL (5.55 mM).[3]
4.3.2. Formulation 2: DMSO/SBE-β-CD in Saline
This formulation utilizes a cyclodextrin to enhance solubility.
Materials:
-
This compound hydrochloride
-
DMSO
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Saline (0.9% NaCl)
Procedure (for a 1 mL working solution):
-
Prepare a 20% SBE-β-CD solution in saline.
-
Prepare a 20.8 mg/mL stock solution of this compound hydrochloride in DMSO.
-
In a sterile tube, add 100 μL of the DMSO stock solution.
-
Add 900 μL of the 20% SBE-β-CD in saline and mix thoroughly.
-
The final concentration will be ≥ 2.08 mg/mL (5.55 mM).[3]
4.3.3. Formulation 3: DMSO/Corn Oil
This formulation is suitable for oral administration.
Materials:
-
This compound hydrochloride
-
DMSO
-
Corn Oil
Procedure (for a 1 mL working solution):
-
Prepare a 20.8 mg/mL stock solution of this compound hydrochloride in DMSO.
-
In a sterile tube, add 100 μL of the DMSO stock solution.
-
Add 900 μL of corn oil and mix thoroughly.
-
The final concentration will be ≥ 2.08 mg/mL (5.55 mM).[3]
Visualizations
Signaling Pathway of this compound Hydrochloride
Caption: this compound hydrochloride's primary mechanism of action.
Experimental Workflow for In Vitro Electrophysiology
Caption: Workflow for in vitro electrophysiological studies.
Logical Flow for In Vivo Study Preparation
Caption: Logical steps for preparing for an in vivo study.
References
- 1. Clinical pharmacology and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound ≥98% (HPLC) | 68252-19-7 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. immunomart.org [immunomart.org]
- 5. This compound Hydrochloride Hydrate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. medkoo.com [medkoo.com]
Application Notes and Protocols for Intravenous vs. Oral Pirmenol Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the comparative pharmacology and methodology for intravenous (IV) and oral administration of Pirmenol in animal models, primarily focusing on canine studies. The protocols outlined below are intended to serve as a guide for preclinical research into the antiarrhythmic properties of this compound.
Introduction to this compound
This compound is a pyridinemethanol derivative classified as a Class I antiarrhythmic agent.[1] Its primary mechanism of action involves the blockade of fast sodium channels, and it also exhibits potassium channel blocking activity.[2][3] These actions lead to a depression of the fast and slow response automaticity in cardiac tissues.[1] Preclinical studies have demonstrated its high efficacy in treating both atrial and ventricular arrhythmias of various origins when administered via both intravenous and oral routes.[1]
Comparative Pharmacokinetics and Efficacy
Table 1: Pharmacokinetic and Efficacy Parameters of this compound in Animal Models
| Parameter | Intravenous Administration | Oral Administration | Animal Model |
| Efficacy | Highly effective in suppressing, preventing, or terminating cardiac arrhythmias.[1][2] | Highly effective in suppressing, preventing, or terminating cardiac arrhythmias.[1][2] | Dog |
| Effective Dose | 2.5 - 5 mg/kg for arrhythmia conversion.[4] | 5 mg/kg effective against arrhythmias.[4] | Conscious Coronary Artery-Ligated Dog |
| Elimination Half-life (t½) | 3 - 4 hours.[5] | Data not available from a single comparative study. | Dog, Monkey |
| Effective Plasma Concentration | 0.8 ± 0.1 µg/mL for 80% conversion to normal rhythm (at 2.5 mg/kg dose).[4] | Data not available from a single comparative study. | Conscious Coronary Artery-Ligated Dog |
| Toxic Plasma Concentration | First signs of gross toxicity at 6.2 ± 0.4 µg/mL (at 21.7 ± 2.4 mg/kg dose).[4] | Data not available from a single comparative study. | Conscious Coronary Artery-Ligated Dog |
| Bioavailability | 100% (by definition) | Complete absorption without significant first-pass metabolism reported in animals.[5] | Animal (species not specified) |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating this compound in a canine model of arrhythmia.
Protocol 1: Induction of Ventricular Arrhythmias via Coronary Artery Ligation in Dogs
This protocol describes a common method to induce a myocardial infarction and subsequent ventricular arrhythmias, creating a reliable model for testing antiarrhythmic agents.
Materials:
-
Beagle dogs (male or female, healthy)
-
Anesthesia (e.g., sodium pentobarbital)
-
Surgical instruments for thoracotomy
-
Suture material
-
Ventilator
-
ECG monitoring equipment
-
Lidocaine (for prevention of ventricular fibrillation during surgery)[6]
Procedure:
-
Anesthetize the dog and initiate positive pressure ventilation.
-
Perform a left thoracotomy at the fifth intercostal space to expose the heart.
-
Open the pericardium to visualize the left anterior descending (LAD) coronary artery.
-
Pass a suture around the LAD artery, approximately one-third of the distance from its origin to the apex.
-
To create a two-stage ligation, first partially occlude the artery for a set period (e.g., 30 minutes), followed by complete ligation. This method helps to reduce acute mortality.
-
Administer a bolus of lidocaine (e.g., 2 mg/kg IV) followed by a constant rate infusion (e.g., 0.05 mg/kg/min) to prevent fatal ventricular fibrillation during the acute phase of ligation.[6]
-
Confirm myocardial infarction by observing ST-segment elevation on the ECG and color change of the myocardium.[6]
-
Close the pericardium and the thoracic wall in layers.
-
Allow the animal to recover from anesthesia. Post-operative analgesia should be provided.
-
Ventricular arrhythmias typically develop within 24-48 hours post-ligation and can be monitored using continuous ECG.
Protocol 2: Intravenous Administration of this compound
Materials:
-
This compound hydrochloride solution for injection
-
Sterile saline for dilution
-
Infusion pump
-
Catheter (for placement in a peripheral vein, e.g., cephalic or saphenous)
-
Syringes and needles
Procedure:
-
Restrain the conscious dog.
-
Aseptically place an intravenous catheter into a suitable peripheral vein.
-
Prepare the this compound infusion by diluting the required dose in sterile saline.
-
For a bolus injection, administer the calculated dose (e.g., 2.5 mg/kg) over a short period (e.g., 5 minutes).[7]
-
For continuous infusion, use an infusion pump to deliver the drug at a constant rate (e.g., 1-2 mg/kg/hr).[4]
-
Monitor the dog's ECG continuously to assess the antiarrhythmic effect.
-
Collect blood samples at predetermined time points to determine plasma concentrations of this compound.
Protocol 3: Oral Administration of this compound
Materials:
-
This compound in capsule or tablet form, or a solution for oral gavage
-
Oral gavage tube (if applicable)
-
Syringe (if applicable)
Procedure:
-
For administration in capsule or tablet form, place the dose at the back of the dog's mouth and gently hold the muzzle closed, stroking the throat to encourage swallowing.
-
For oral gavage, measure the precise dose of this compound solution.
-
Gently restrain the dog.
-
Carefully insert the gavage tube into the esophagus to the level of the stomach. Ensure the tube has not entered the trachea.
-
Administer the this compound solution through the tube.
-
Remove the gavage tube.
-
Monitor the dog's ECG and collect blood samples as described for the intravenous protocol.
Mechanism of Action and Experimental Workflow
This compound's antiarrhythmic effect is primarily due to its ability to block voltage-gated sodium channels in cardiomyocytes. This action reduces the rate of depolarization of the cardiac action potential. It also blocks potassium channels, which contributes to its Class Ia antiarrhythmic properties.
Caption: Mechanism of action of this compound on cardiomyocyte ion channels.
The following diagram illustrates the general workflow for a comparative study of intravenous and oral this compound administration in the canine arrhythmia model.
Caption: Experimental workflow for comparing IV and oral this compound.
References
- 1. This compound: preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new antiarrhythmic drug with potassium- and sodium-channel blocking activity; a voltage-clamp study in rabbit Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound hydrochloride (CI-845): antiarrhythmic profile in coronary artery ligated conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical and clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Echocardiographic assessment of coronary artery flow in normal canines and model dogs with myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics of this compound enantiomers in coronary artery ligated dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Pirmenol's Application in Preclinical Ventricular Tachycardia Models: Application Notes and Protocols
Introduction
Pirmenol is a Class Ia antiarrhythmic agent with a significant role in the study of ventricular tachycardia (VT). Its primary mechanism of action involves the blockade of fast sodium channels and potassium channels, leading to a prolongation of the action potential duration (APD) and the effective refractory period (ERP) in myocardial tissue. These electrophysiological alterations contribute to its antiarrhythmic effects by suppressing the re-entrant circuits that often underlie ventricular tachyarrhythmias. This document provides detailed application notes and protocols for utilizing this compound in preclinical models of ventricular tachycardia, aimed at researchers, scientists, and drug development professionals.
Electrophysiological Effects of this compound
This compound's primary electrophysiological effects are a result of its "use-dependent" blockade of sodium channels and its blockade of one or more potassium currents. This dual action leads to a concentration-dependent decrease in the maximum upstroke velocity of the action potential (Vmax) and a prolongation of the APD and ERP. The prolongation of the ERP is a key factor in its antiarrhythmic efficacy, as it reduces the likelihood of premature stimuli initiating re-entrant arrhythmias.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative effects of this compound on various electrophysiological parameters in preclinical models of ventricular tachycardia.
Table 1: Electrophysiological Effects of this compound in Canine Models
| Parameter | Model | This compound Dose/Concentration | Change from Baseline | Reference |
| Effective Refractory Period (ERP) | Ischemia-induced VT | 0.5 - 1.0 mg/kg IV | Increased | |
| Action Potential Duration (APD) | Normal Ventricular Myocytes | 1-10 µM | Increased | |
| Conduction Time | Infarcted Myocardium | 0.5 mg/kg IV | Increased | |
| Ventricular Fibrillation Threshold (VFT) | Normal Canine Ventricle | 0.5 - 1.0 mg/kg IV | Increased | |
| Heart Rate | Conscious Dogs | 2.5 mg/kg IV | Decreased | |
| Arterial Pressure | Conscious Dogs | 2.5 mg/kg IV | Decreased |
Signaling Pathway and Mechanism of Action
The antiarrhythmic action of this compound is primarily mediated by its direct interaction with ion channels in the cardiac myocyte cell membrane. The following diagram illustrates the simplified signaling pathway of this compound's action.
Troubleshooting & Optimization
Technical Support Center: Optimizing Pirmenol in Action Potential Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing pirmenol concentration in action potential studies.
Frequently Asked Questions (FAQs)
Q1: What is the typical effective concentration range for this compound in in vitro cardiac action potential studies?
A1: The effective concentration of this compound can vary depending on the specific cardiac preparation and the intended effect. However, most studies utilize a concentration range of 1 to 100 µM. It is crucial to perform a concentration-response curve to determine the optimal concentration for your specific experimental conditions.
Q2: What is the primary mechanism of action of this compound on the cardiac action potential?
A2: this compound is a Class Ia antiarrhythmic drug. Its primary mechanism involves the blockade of both sodium (Na+) and potassium (K+) channels. The blockade of the fast inward sodium current (INa) slows the maximum upstroke velocity (Vmax) of the action potential. The blockade of the delayed rectifier potassium currents (IKr and IKs) prolongs the action potential duration (APD).
Q3: How does this compound affect different phases of the cardiac action potential?
A3: this compound's effects are multifaceted:
-
Phase 0: The rate of depolarization (Vmax) is decreased due to the blockade of fast sodium channels.
-
Phase 3: Repolarization is prolonged, leading to an increase in action potential duration at 50% and 90% repolarization (APD50 and APD90). This is primarily due to the blockade of delayed rectifier potassium currents.
-
Effective Refractory Period (ERP): this compound prolongs the ERP.
Q4: Can this compound's effects vary between different cardiac tissues?
A4: Yes, the effects of this compound can exhibit regional differences within the heart. For instance, its potency in prolonging the effective refractory period has been shown to be greater in the His-Purkinje system compared to the ventricular muscle. Therefore, it is important to consider the specific tissue being studied when interpreting results.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no drug effect | 1. This compound Degradation: Improper storage of stock solutions. 2. Incorrect Concentration: Errors in dilution calculations. 3. Low Drug Potency: Issue with the this compound batch. 4. Cell/Tissue Health: Poor viability of the experimental preparation. | 1. Prepare fresh stock solutions and store them appropriately (protected from light, at the recommended temperature). 2. Double-check all calculations for dilutions. Prepare a fresh dilution series. 3. Validate the potency of the this compound batch using a known positive control or a different assay. 4. Assess cell/tissue viability before and after the experiment using methods like trypan blue exclusion or monitoring resting membrane potential. |
| Drug Precipitation in Solution | 1. Low Solubility: this compound may have limited solubility in certain physiological buffers, especially at higher concentrations. 2. Incorrect Solvent: The initial solvent for the stock solution may not be appropriate. | 1. Prepare the stock solution in a suitable solvent like DMSO or ethanol before diluting it in the final physiological saline. Ensure the final solvent concentration does not affect the cells. 2. Gently warm the physiological solution while adding the this compound stock solution dropwise and with continuous stirring. 3. Visually inspect the solution for any signs of precipitation before use. |
| Significant Changes in Resting Membrane Potential | 1. High this compound Concentration: Excessive concentrations can lead to non-specific effects and cellular toxicity. 2. Poor Cell Health: The cells may have been compromised before drug application. | 1. Perform a concentration-response curve to identify the lowest effective concentration. 2. Monitor the resting membrane potential closely during the baseline recording period to ensure stability before adding this compound. 3. Washout: Attempt to wash out the drug to see if the resting membrane potential recovers. |
| Difficulty in Obtaining a Stable Seal in Patch-Clamp Experiments | 1. Pipette Tip Issues: Irregularly shaped or dirty pipette tips. 2. Mechanical Instability: Vibrations in the setup. 3. Poor Cell Condition: Unhealthy cells with compromised membranes. | 1. Use high-quality, freshly pulled glass pipettes. Fire-polish the tips to ensure a smooth surface. 2. Ensure the patch-clamp setup is on an anti-vibration table and that there are no external sources of vibration. **3. Only use cells that appear healthy with smooth, clear membranes. |
Quantitative Data Summary
The following table summarizes the concentration-dependent effects of this compound on key action potential parameters from various studies.
| Parameter | This compound Concentration (µM) | Effect | Tissue/Cell Type | Reference |
| Vmax (Maximum Upstroke Velocity) | 1 - 30 | Concentration-dependent decrease | Canine Purkinje fibers | |
| APD50 (Action Potential Duration at 50% Repolarization) | 3 | ~10% increase | Guinea pig papillary muscle | |
| APD90 (Action Potential Duration at 90% Repolarization) | 3 | ~8% increase | Guinea pig papillary muscle | |
| ERP (Effective Refractory Period) | 3 | ~13% increase | Guinea pig papillary muscle | |
| IKr (Rapid Delayed Rectifier K+ Current) | 10 | Significant block | Voltage-clamped mammalian cells | |
| INa (Fast Na+ Current) | 1 - 100 | Concentration-dependent block | Isolated cardiomyocytes |
Experimental Protocols
Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolving: Dissolve the this compound powder in a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a high-concentration stock solution (e.g., 10-100 mM).
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C, protected from light, to minimize freeze-thaw cycles.
-
Final Dilution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final desired concentrations using the appropriate physiological saline solution. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.1%) to avoid solvent-induced effects on the cells.
Action Potential Recording using Microelectrodes
-
Tissue Preparation: Dissect the cardiac tissue of interest (e.g., papillary muscle, Purkinje fibers) in a dissecting dish containing oxygenated Tyrode's solution.
-
Mounting: Mount the tissue in a perfusion chamber on the stage of an inverted microscope.
-
Perfusion: Continuously perfuse the tissue with oxygenated Tyrode's solution at a constant temperature (e.g., 37°C).
-
Microelectrode Impalement: Use a sharp glass microelectrode filled with 3 M KCl to impale a cardiac cell. A successful impalement is indicated by a sharp drop to a stable negative resting membrane potential.
-
Pacing: Pace the tissue at a constant frequency using external stimulating electrodes.
-
Baseline Recording: Record stable baseline action potentials for a sufficient period (e.g., 15-20 minutes) to ensure equilibrium.
-
This compound Application: Switch the perfusion to a solution containing the desired concentration of this compound.
-
Data Acquisition: Record the changes in action potential parameters (Vmax, APD50, APD90, etc.) until a steady-state effect is observed.
-
Washout: Perfuse the tissue with the control Tyrode's solution to wash out the drug and observe for reversal of effects.
Visualizations
Caption: this compound's dual blockade of Na+ and K+ channels and its effects.
Caption: Workflow for action potential recording with this compound.
Caption: Troubleshooting logic for inconsistent this compound effects.
Identifying and mitigating Pirmenol off-target effects in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pirmenol. The information provided is designed to help identify and mitigate potential off-target effects of this compound in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a Class Ia antiarrhythmic agent.[1] Its primary mechanism of action is the blockade of fast inward sodium channels (Na+) and potassium channels (K+) in cardiac muscle tissue.[2] This action prolongs the duration of the action potential and the effective refractory period, leading to its antiarrhythmic effects.[3]
Q2: Are there any known off-target effects of this compound?
While comprehensive off-target screening data for this compound is limited in publicly available literature, some non-cardiac effects have been observed. At very high concentrations (1500-3000 µg/ml), which are significantly greater than therapeutic plasma levels (1-3 µg/ml), this compound has been shown to cause structural chromosome aberrations in vitro, although it is not mutagenic.[4] As a Class Ia antiarrhythmic, it shares properties with other drugs in its class that are known to have off-target effects, such as interactions with other receptors and enzymes.[2]
Q3: Can this compound interfere with common cell-based assays?
Yes, like many small molecule inhibitors, this compound has the potential to interfere with various cell-based assays, leading to misleading results. This can be due to its physicochemical properties or unintended interactions with assay components. Potential areas of interference include cell viability assays, reporter gene assays, and kinase assays.
Q4: How can I determine if this compound is causing an off-target effect in my assay?
Identifying off-target effects requires a systematic approach with appropriate controls. Key strategies include:
-
Dose-response analysis: Observe if the effect is dose-dependent and occurs at concentrations relevant to your experimental question.
-
Orthogonal assays: Use an alternative assay that measures the same biological endpoint but with a different detection method to see if the results are consistent.
-
Counter-screening: Test this compound in an assay that lacks the specific target of interest but is otherwise identical to your primary assay.
-
Cell-free vs. cell-based assays: Compare the effects of this compound in a cell-free biochemical assay with your cell-based assay to distinguish between direct effects on the target and broader cellular effects.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, MTS, AlamarBlue)
Potential Issue: False-positive or false-negative results in metabolic-based viability assays. Cationic amphiphilic drugs can interfere with mitochondrial function, which is the basis for many colorimetric viability assays.[5] Some compounds can also directly react with the assay reagents, leading to inaccurate readings.[6][7]
| Symptom | Possible Cause | Troubleshooting Steps |
| Unexpected cytotoxicity at low concentrations | Interference with mitochondrial respiration, a known off-target effect of some cardiovascular drugs.[5] | 1. Use a non-metabolic viability assay: Switch to a method that measures cell membrane integrity (e.g., Trypan Blue exclusion, LDH release) or ATP content. 2. Run a cell-free control: Incubate this compound with the assay reagents in the absence of cells to check for direct chemical interference. 3. Microscopic examination: Visually inspect the cells for signs of cytotoxicity to correlate with the assay results. |
| Increased signal suggesting enhanced viability | Direct reduction of the assay substrate by this compound. | 1. Perform a cell-free assay: Add this compound to the assay medium without cells to see if it directly reduces the substrate. 2. Use an orthogonal assay: Confirm the viability result with an alternative method like a crystal violet staining assay, which measures cell number more directly. |
Luciferase Reporter Gene Assays
Potential Issue: Inhibition or stabilization of the luciferase enzyme, leading to a misinterpretation of gene expression changes.[8][9][10][11]
| Symptom | Possible Cause | Troubleshooting Steps |
| Decreased luciferase signal | Direct inhibition of the luciferase enzyme by this compound.[8] | 1. Run a cell-free luciferase assay: Add this compound to a solution of purified luciferase and its substrate to test for direct enzyme inhibition. 2. Use a different reporter gene: If possible, use a different reporter system (e.g., beta-galactosidase, fluorescent proteins) to confirm the effect on your promoter of interest. |
| Increased luciferase signal | Stabilization of the luciferase protein by this compound, leading to its accumulation.[10] | 1. Perform a time-course experiment: Measure luciferase activity at multiple time points after treatment. A slower decay of the signal in the presence of this compound suggests stabilization. 2. Use a constitutively active promoter control: Transfect cells with a plasmid where luciferase expression is driven by a strong, constitutive promoter (e.g., CMV). An increase in signal from this construct in the presence of this compound indicates an effect on the reporter protein itself, not on your promoter of interest. |
Kinase Assays
Potential Issue: Promiscuous inhibition of kinases or interference with the assay detection method.[12][13][14]
| Symptom | Possible Cause | Troubleshooting Steps |
| Inhibition of multiple unrelated kinases | This compound may be acting as a promiscuous inhibitor, possibly through aggregation.[12][13] | 1. Include detergents in the assay buffer: A small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) can disrupt compound aggregates. 2. Vary enzyme concentration: True inhibitors should show an IC50 that is independent of the enzyme concentration, whereas promiscuous inhibitors often lose potency at higher enzyme concentrations. 3. Use an orthogonal kinase assay format: If using a fluorescence-based assay, try a radiometric or luminescence-based assay to rule out signal interference. |
| Signal quenching or enhancement in fluorescence-based assays | This compound may have intrinsic fluorescent properties or may quench the fluorescent signal. | 1. Measure the fluorescence of this compound alone: Scan the emission and excitation spectra of this compound to check for overlapping signals with your assay's fluorophore. 2. Run a no-enzyme control: This will help determine if this compound is interacting with the substrate or the detection reagents. |
Experimental Protocols
Protocol 1: Cell-Free Luciferase Inhibition Assay
Objective: To determine if this compound directly inhibits firefly luciferase activity.
Materials:
-
Purified recombinant firefly luciferase
-
Luciferase assay buffer (e.g., Promega Luciferase Assay System)
-
This compound stock solution
-
Opaque 96-well plates
-
Luminometer
Method:
-
Prepare a serial dilution of this compound in the luciferase assay buffer. Include a vehicle-only control.
-
Add a constant amount of purified firefly luciferase to each well of the 96-well plate.
-
Add the this compound dilutions or vehicle to the wells containing the luciferase.
-
Incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the luciferase substrate to all wells according to the manufacturer's instructions.
-
Immediately measure the luminescence using a plate reader.
-
Calculate the percent inhibition of luciferase activity for each concentration of this compound compared to the vehicle control.
Protocol 2: Orthogonal Cell Viability Assessment using Crystal Violet Staining
Objective: To confirm cytotoxicity results obtained from metabolic assays.
Materials:
-
Cells plated in a 96-well plate and treated with this compound
-
Phosphate-buffered saline (PBS)
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
-
10% acetic acid
-
Microplate reader
Method:
-
After treating the cells with this compound for the desired time, carefully remove the culture medium.
-
Gently wash the cells with PBS.
-
Fix the cells by adding the crystal violet staining solution to each well and incubating for 20 minutes at room temperature.
-
Carefully remove the staining solution and wash the plate with water until the excess stain is removed.
-
Allow the plate to air dry completely.
-
Solubilize the stain by adding 10% acetic acid to each well.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The absorbance is proportional to the number of adherent cells.
Visualizations
Caption: this compound's primary mechanism of action.
Caption: Workflow for troubleshooting unexpected assay results.
References
- 1. Clinical pharmacology and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adverse effects of class I antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Genotoxicity assessment of this compound, a new antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. goldbio.com [goldbio.com]
- 9. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Promiscuous_Inhibitors_1 [macro.lsu.edu]
- 13. A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Pirmenol and Cardiac Safety: A Technical Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the electrophysiological effects of pirmenol, focusing on its impact on the QT interval and associated proarrhythmic risk.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a Class Ia antiarrhythmic agent. Its primary mechanism of action involves the blockade of cardiac ion channels. Specifically, it inhibits the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene, and also blocks sodium channels. This dual-channel blockade leads to a prolongation of the cardiac action potential duration (APD), which is reflected as a prolongation of the QT interval on an electrocardiogram (ECG).
Q2: How does this compound's effect on the QT interval relate to proarrhythmic risk?
The prolongation of the QT interval is a known risk factor for proarrhythmia, particularly a life-threatening polymorphic ventricular tachycardia called Torsades de Pointes (TdP). By delaying ventricular repolarization, this compound can create an electrophysiological environment conducive to the development of early afterdepolarizations (EADs), which are considered a cellular trigger for TdP. The risk of proarrhythmia with this compound is concentration-dependent.
Q3: What are the typical dose-dependent effects of this compound on the QTc interval?
Clinical studies have demonstrated a clear dose-dependent prolongation of the QTc interval with this compound administration. As the dose or plasma concentration of this compound increases, a corresponding increase in the QTc interval is observed. For specific quantitative data from clinical trials, please refer to the data tables below.
Q4: What is the reported incidence of proarrhythmic events with this compound?
Proarrhythmic events, including TdP, have been reported with this compound use, although they are considered relatively rare. In a study of patients with sustained ventricular tachyarrhythmias, a proarrhythmic effect was observed in one out of 15 patients (6%).[1] Another multicenter study noted what may have been a proarrhythmic response in 2% of patients. It is crucial to monitor patients for signs of proarrhythmia, especially those with underlying structural heart disease or electrolyte imbalances.
Q5: Are there specific experimental models that are particularly sensitive for detecting this compound's effects?
Yes, in vitro models using isolated perfused hearts, such as the Langendorff-perfused rabbit heart, are valuable for assessing this compound's effects on cardiac electrophysiology, including action potential duration and the QT interval.[2][3] Additionally, patch-clamp electrophysiology on cells expressing the hERG channel is a standard method for quantifying the direct inhibitory effect of this compound on the IKr current. In vivo studies in animal models like dogs and rabbits are also used to evaluate the integrated cardiovascular effects of the drug.
Data Presentation
Table 1: this compound's Effect on QTc Interval in Clinical Studies
| Dose/Plasma Concentration | Mean Change in QTc (ms) | Study Population | Reference |
| 2.29 ± 0.75 µg/mL (intravenous) | Increased by 13 ± 12% | Patients with sustained ventricular tachyarrhythmias | [1] |
| Not specified (oral) | Significant prolongation | Patients with ventricular tachycardia |
Note: Data on specific millisecond changes in QTc across a range of oral doses is limited in the provided search results. The table reflects the qualitative and percentage-based findings available.
Table 2: Proarrhythmic Risk Associated with this compound
| Study | Incidence of Proarrhythmic Events | Patient Population | Notes | Reference |
| Electrophysiologic study | 6% (1 of 15 patients) | Patients with sustained ventricular tachyarrhythmias | Proarrhythmic event observed during electropharmacologic testing. | [1] |
| Multicenter dose-response study | 2% | Patients with ventricular premature contractions | Described as a "possible" proarrhythmic response. |
Experimental Protocols
Protocol 1: Assessment of this compound's Effect on Action Potential Duration in Isolated Rabbit Hearts
Objective: To determine the effect of this compound on ventricular action potential duration (APD) using the Langendorff-perfused isolated rabbit heart model.
Materials:
-
Male New Zealand White rabbits (2.5-3.0 kg)
-
Krebs-Henseleit solution
-
Langendorff perfusion system
-
Monophasic action potential (MAP) recording catheter
-
Data acquisition system
-
This compound hydrochloride
Methodology:
-
Anesthetize the rabbit and perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.
-
Initiate retrograde perfusion with Krebs-Henseleit solution (95% O2 / 5% CO2, 37°C).
-
Place a MAP catheter on the epicardial surface of the left ventricle to record action potentials.
-
Allow the heart to stabilize for a 30-minute baseline period, recording baseline APD at 90% repolarization (APD90).
-
Introduce this compound into the perfusate at increasing concentrations (e.g., 1, 3, 10, 30 µM).
-
Record MAPs for 20 minutes at each concentration, allowing for steady-state effects.
-
Wash out the drug with drug-free Krebs-Henseleit solution for 30 minutes, recording recovery of APD.
-
Analyze the data to determine the concentration-dependent effect of this compound on APD90.
Protocol 2: Evaluation of hERG Channel Blockade using Patch-Clamp Electrophysiology
Objective: To quantify the inhibitory effect of this compound on the hERG potassium channel current (IKr).
Materials:
-
Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel
-
Patch-clamp rig with amplifier and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular and intracellular recording solutions
-
This compound hydrochloride
Methodology:
-
Culture HEK293-hERG cells to an appropriate confluency for recording.
-
Prepare patch pipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a voltage-clamp protocol to elicit hERG tail currents. A typical protocol involves a depolarizing step to +20 mV for 2 seconds followed by a repolarizing step to -50 mV to record the tail current.
-
Record baseline hERG currents in the absence of the drug.
-
Perfuse the cell with the extracellular solution containing increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 µM).
-
Record hERG currents at each concentration until a steady-state block is achieved.
-
Measure the peak tail current amplitude at each concentration and normalize it to the baseline current.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value for this compound's block of the hERG channel.
Troubleshooting Guides
Issue 1: High variability in QT interval measurements in in vivo studies.
-
Possible Cause: Inconsistent heart rate. The QT interval is highly dependent on heart rate.
-
Troubleshooting Steps:
-
Heart Rate Correction: Always use a heart rate correction formula (e.g., Bazett's, Fridericia's) to calculate the QTc. Be consistent with the formula used throughout the study.
-
Stable Anesthesia: Ensure a stable plane of anesthesia to minimize fluctuations in autonomic tone and heart rate.
-
Acclimatization: Allow for an adequate acclimatization period for the animal before baseline recordings to ensure a stable resting heart rate.
-
Controlled Pacing: In some preparations, consider atrial pacing to maintain a constant heart rate.
-
Issue 2: Difficulty in determining the end of the T-wave for QT measurement, especially in small animal models like rabbits.
-
Possible Cause: Low amplitude T-wave or fusion with the subsequent P-wave at high heart rates.
-
Troubleshooting Steps:
-
Lead Selection: Analyze the ECG lead with the clearest T-wave morphology.
-
Signal Averaging: Use signal averaging of multiple consecutive beats to improve the signal-to-noise ratio and better define the T-wave offset.
-
Extrapolation Method: In cases of T-P fusion, the "extrapolation method" can be used to estimate the end of the T-wave.[4]
-
Experienced Reviewer: All automated QT measurements should be manually reviewed and adjudicated by an experienced researcher.
-
Issue 3: Inconsistent IC50 values for hERG blockade in patch-clamp experiments.
-
Possible Cause: Drug binding kinetics and voltage protocol dependence. The measured IC50 for hERG blockers can be influenced by the specific voltage protocol used, as drug binding can be state-dependent (open, inactivated, or closed state).
-
Troubleshooting Steps:
-
Standardized Protocol: Use a consistent and well-validated voltage-clamp protocol across all experiments.
-
Temperature Control: Maintain a constant temperature (e.g., 37°C), as hERG channel kinetics are temperature-sensitive.
-
Cumulative vs. Non-cumulative Dosing: Be aware of the potential for use-dependent block and consider whether a cumulative or non-cumulative drug application protocol is more appropriate.
-
Binding Kinetics Analysis: For a more in-depth understanding, consider protocols that can elucidate the binding and unbinding kinetics of this compound to the hERG channel.[5][6]
-
Visualizations
Caption: Mechanism of this compound-Induced QT Prolongation and Proarrhythmic Risk.
References
- 1. Electrophysiology and antiarrhythmic efficacy of intravenous this compound in patients with sustained ventricular tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological and cardiovascular effects of this compound, a new class 1 antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of QT-prolonging drugs in the isolated normal and failing rabbit hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to measure electrocardiographic QT interval in the anaesthetized rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hERG inhibitors with similar potency but different binding kinetics do not pose the same proarrhythmic risk: implications for drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Pirmenol versus quinidine: a comparative electrophysiological study
In the landscape of antiarrhythmic pharmacology, both pirmenol and quinidine have carved out significant roles as Class Ia agents, primarily recognized for their ability to modulate cardiac electrophysiology. A comprehensive analysis of their effects reveals distinct profiles in their interactions with the heart's electrical conduction system. This guide provides a detailed comparison of their electrophysiological properties, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Comparative Electrophysiological Effects
This compound and quinidine, while both classified as Class Ia antiarrhythmic drugs, exhibit nuanced differences in their effects on cardiac action potentials and conduction.[1][2] The primary mechanism for Class Ia agents involves the blockade of the fast inward sodium current (INa), which slows the upstroke of the action potential (Phase 0) and consequently slows conduction. Additionally, they block certain potassium currents, which prolongs the action potential duration (APD) and the effective refractory period (ERP).
A double-blind, placebo-controlled study in patients with frequent ventricular ectopic depolarizations revealed that while both drugs had a minimal effect on the PR interval, their impact on ventricular repolarization differed significantly.[1] Quinidine markedly prolonged the QT and JT intervals, classic indicators of delayed ventricular repolarology, whereas this compound had a much less pronounced effect on these parameters.[1] Specifically, the mean change in the QT interval for quinidine was 46 ± 30 ms, compared to 8 ± 9 ms for this compound.[1] Similarly, the JT interval change was 41 ± 36 ms for quinidine and -2 ± 10 ms for this compound.[1]
In studies on anesthetized dogs, this compound demonstrated more marked effects on conduction times at lower doses and plasma concentrations compared to quinidine.[3] It was found to be significantly more potent in increasing His-Purkinje (HV) and auriculoventricular (QS) conduction times.[3]
Tabular Summary of Electrophysiological Data
For a clearer comparison, the following tables summarize the quantitative effects of this compound and quinidine on key electrocardiographic and electrophysiological parameters as reported in various studies.
Table 1: Comparative Effects of this compound and Quinidine on Electrocardiographic Intervals in Patients [1]
| Parameter | This compound (mean change ± SD) | Quinidine (mean change ± SD) | p-value |
| PR Interval | 5 ± 11 ms | 5 ± 18 ms | NS |
| QRS Interval | 10 ± 5 ms | 5 ± 14 ms | NS |
| QT Interval | 8 ± 9 ms | 46 ± 30 ms | < 0.01 |
| JT Interval | -2 ± 10 ms | 41 ± 36 ms | < 0.01 |
Table 2: Effects of this compound on Electrophysiological Parameters in Canine Purkinje Fibers [4]
| Concentration | Effect on Maximum Upstroke Velocity (Phase 0) | Effect on Action Potential Duration (APD) at Full Repolarization | Effect on Effective Refractory Period (ERP) | Effect on Conduction Time |
| ≥ 1 x 10-6 M | Depressed | - | - | - |
| ≥ 1 x 10-5 M | Significantly Decreased | Prolonged | Prolonged | Prolonged |
Table 3: Comparative Effects of this compound (PK 10139) and Quinidine on Conduction Times in Anesthetized Dogs [3]
| Parameter | This compound (PK 10139) | Quinidine | Potency Ratio (this compound/Quinidine) |
| His-Purkinje Conduction Time (HV) | Marked Increase | Increase | 42.5 times more potent |
| Auriculoventricular Conduction Time (QS) | Marked Increase | Increase | 46 times more potent |
| Atrionodal Conduction Time (St-H) | Increase | Increase | Different concentration-effect slopes |
Experimental Methodologies
The data presented in this guide are derived from a variety of experimental models, each with its own specific protocol.
Clinical Trials in Patients: A notable study involved a double-blind, placebo-controlled, randomized trial with 18 patients who had frequent ventricular ectopic depolarizations.[1] Computerized 12-lead electrocardiography was used to measure changes in PR, QRS, QT, and JT intervals after treatment with either this compound or quinidine.[1]
In Vivo Animal Studies: Electrophysiologic studies in anesthetized dogs involved the intravenous administration of cumulative doses of this compound and quinidine.[3] Intracardiac electrodes were used to measure various conduction times, including atrionodal (St-H), His-Purkinje system (HV), and auriculoventricular (QS) conduction times, as well as auricular effective and functional refractory periods.[3]
In Vitro Tissue Studies: Standard microelectrode techniques were employed to study the effects of this compound on canine cardiac Purkinje fibers.[4] These experiments involved superfusing the isolated fibers with Tyrode's solution containing varying concentrations of the drug and measuring parameters such as the maximum upstroke velocity of phase 0, action potential amplitude and duration, effective refractory period, and conduction time.[4] Similar techniques have been used to characterize the effects of quinidine on canine Purkinje fibers.[5][6][7]
Visualizing the Experimental Workflow and Drug Actions
To better understand the experimental processes and the drugs' mechanisms of action, the following diagrams are provided.
Caption: Comparative Experimental Workflows.
Caption: Class Ia Antiarrhythmic Mechanism of Action.
References
- 1. This compound: an antiarrhythmic drug with unique electrocardiographic features--a double-blind placebo-controlled comparison with quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacology and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative cardiac electrophysiologic study of PK 10139, a new antiarrhythmic agent, and quinidine in anesthetized dogs: plasma concentration-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound HCl on electrophysiologic properties of cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of quinidine on the transmembrane potentials of young and adult canine cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Time course of the electrophysiological effects of quinidine on canine cardiac Purkinje fibers: concentration dependence and comparison with lidocaine and disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pH-dependent electrophysiological effects of quinidine and lidocaine on canine cardiac purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pirmenol and Procainamide in the Management of Ventricular Tachycardia
This guide provides a detailed comparison of the efficacy of Pirmenol and procainamide, two Class IA antiarrhythmic agents, in the treatment of ventricular tachycardia (VT). The information presented is intended for researchers, scientists, and drug development professionals, drawing upon available clinical data to facilitate an objective evaluation of these therapeutic alternatives.
Efficacy Data Summary
The following table summarizes the quantitative efficacy data for this compound and procainamide in the treatment of ventricular tachycardia, as derived from multiple clinical studies. It is important to note that direct head-to-head comparative trials are limited, and the data is compiled from separate investigations.
| Efficacy Parameter | This compound | Procainamide |
| Suppression of Inducible VT | 19-40% of patients[1][2] | 24% of patients[3] |
| Reduction in VT/VF Episodes | Maintained arrhythmia suppression in all 6 patients with heart disease at 52 weeks of follow-up in one study[4]. | Significantly decreased the total number of VT/VF episodes (514 vs 1078 episodes, p < 0.01)[5]. |
| Reduction in ICD Interventions | Data not available | Significantly decreased ICD interventions (DC shock: 102 vs 132; anti-tachycardia pacing: 418 vs 603)[5]. |
| Suppression of PVCs | 90% or greater reduction in PVCs in 9 of 12 administrations[6]. 60% of patients had at least a 70% reduction in VPC frequency[7]. | Data not available in the context of direct VT comparison. |
| Electrophysiological Effects | Significantly prolonged PR, QRS, QT, and corrected QT intervals, and HV interval. Increased atrial and ventricular effective refractory periods (ERP)[1][2]. | Significantly greater prolongation of the right ventricular effective refractory period (ERP) in responders compared to non-responders[3]. |
| Adverse Events | Possible worsened heart failure, elevated liver function tests, mild hypotension, and mild nausea have been reported[1][2]. Proarrhythmic effects were rare in some studies[7]. | Severe side effects such as hypotension requiring discontinuation of therapy occurred in 6% of patients in one study[5]. |
Experimental Protocols
This compound Administration and Efficacy Assessment
A representative study evaluating the efficacy of intravenous this compound involved the following protocol:
-
Patient Population: Patients with a history of sustained ventricular tachycardia and coronary artery disease[1].
-
Drug Administration: An initial intravenous bolus of 0.7 to 1.1 mg/kg was administered, followed by a continuous infusion of 35 to 40 µg/kg/min[1]. For oral administration, a dosage of 200 to 250 mg every 8 hours was used[1]. Another study used a twice-daily dosing regimen of 100 mg, 150 mg, or 200 mg[4].
-
Efficacy Evaluation: The primary endpoint was the non-inducibility of VT during programmed electrical stimulation after drug administration. Patients underwent baseline electrophysiologic studies, followed by the administration of this compound and repeat stimulation to assess for the suppression of inducible VT[1].
Procainamide Administration and Efficacy Assessment
A typical experimental design to assess the efficacy of intravenous procainamide is outlined below:
-
Patient Population: Patients with remote myocardial infarction and inducible sustained monomorphic VT[3]. Another study included patients with an implantable cardioverter-defibrillator (ICD) and recurrent ventricular arrhythmias[5].
-
Drug Administration: An intravenous dose of 15 mg/kg was administered[3]. In a different study, the mean oral dose was 1194 ± 495 mg/day[5].
-
Efficacy Evaluation: The efficacy was determined by the suppression of inducible VT during programmed stimulation after procainamide infusion[3]. In the study with ICD patients, the primary endpoint was the total number of ICD interventions after the initiation of procainamide therapy, compared to a matched duration before treatment[5].
Visualized Experimental Workflow and Comparison Logic
The following diagrams illustrate a generalized experimental workflow for assessing antiarrhythmic drug efficacy and the logical framework for comparing this compound and procainamide based on the available literature.
References
- 1. Electrophysiologic evaluation of this compound for sustained ventricular tachycardia secondary to coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiology and antiarrhythmic efficacy of intravenous this compound in patients with sustained ventricular tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of procainamide on ventricular tachycardia: relation to prolongation of refractoriness and slowing of conduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preliminary study of this compound in the treatment of ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound, a new antiarrhythmic agent: initial study of efficacy, safety and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A multicenter dose-response study of this compound hydrochloride in patients with ventricular premature contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pirmenol and Lidocaine in Arrhythmia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiarrhythmic properties of pirmenol and lidocaine, focusing on their performance in preclinical and clinical arrhythmia models. The information is compiled from various studies to offer a comprehensive overview supported by experimental data.
Electrophysiological Profile: A Tale of Two Sodium Channel Blockers
This compound, a Class IA antiarrhythmic agent, and lidocaine, a Class IB agent, both exert their primary effects by blocking cardiac sodium channels. However, their distinct classifications arise from differing actions on the action potential duration (APD).
This compound demonstrates a characteristic prolongation of the APD, a hallmark of Class IA drugs. It also decreases the maximum rate of depolarization (Vmax).[1] In contrast, lidocaine typically shortens the APD in non-ischemic cardiac tissue and has a less pronounced effect on Vmax at normal heart rates.[2]
The following table summarizes the key electrophysiological effects of both compounds observed in various experimental settings.
| Parameter | This compound | Lidocaine | Species/Model |
| Vaughan Williams Classification | Class IA | Class IB | - |
| Action Potential Duration (APD) | Lengthens[1] | Shortens or no change[2] | Rabbit cardiac tissues[1] |
| Maximum Rate of Depolarization (Vmax) | Decreases[1] | Slight decrease or no change at therapeutic concentrations[3] | Rabbit atrium, Purkinje cells, ventricle[1] |
| Effective Refractory Period (ERP) | Prolongs | Shortens, but long relative to APD[3] | Canine Purkinje fibers, Ventricular muscle[3] |
| QTc Interval | Prolongs[4][5] | Reduces[6] | Human[4][5][6] |
| QRS Duration | Prolongs[4][5] | No significant change[7] | Human[4][5][7] |
| PR Interval | Prolongs[4] | No significant change[8] | Human[4][8] |
| Sinus Cycle Length | Shortens[4] | No significant change or slight increase | Human[4] |
Efficacy in Arrhythmia Models: A Comparative Overview
Both this compound and lidocaine have demonstrated efficacy in various animal models of arrhythmia. This compound has shown broad-spectrum activity against both atrial and ventricular arrhythmias induced by different methods.[9][10] Lidocaine is particularly effective in treating ventricular arrhythmias, especially those arising from ischemic conditions.[11]
The table below presents a comparison of their antiarrhythmic efficacy in a key preclinical model.
| Arrhythmia Model | Species | Drug Administration | Efficacy of this compound | Efficacy of Lidocaine |
| Coronary Artery Ligation | Rat | Pretreatment | Dose-dependent protection. 5 mg/kg completely suppressed ventricular fibrillation.[12] | Reduced ventricular fibrillation and death.[12] |
Hemodynamic Effects: A Comparative Clinical Snapshot
In clinical settings, the hemodynamic profiles of this compound and lidocaine have been directly compared, revealing some key differences.
| Hemodynamic Parameter | This compound | Lidocaine |
| Heart Rate | Increased by ~10 beats/min[1][13] | No significant change |
| Mean Arterial Pressure (MAP) | Increased by ~5 mmHg[1][13] | Increased by ~6 mmHg[1][13] |
| Systemic Vascular Resistance | Increased[1][13] | Not significantly affected |
| Left Ventricular End-Diastolic Pressure (LVEDP) | Not significantly increased[1][13] | Increased by ~2.8 mmHg[1][13] |
| Echocardiographic Ejection Fraction | Reduced by 0.05[1][13] | Reduced by 0.03[1][13] |
Experimental Protocols
Coronary Artery Ligation-Induced Arrhythmia Model in Rats
This model is a standard method for inducing arrhythmias that mimic those seen following a myocardial infarction.
Objective: To evaluate the efficacy of antiarrhythmic drugs in preventing or suppressing arrhythmias caused by myocardial ischemia and reperfusion.
Animals: Male Sprague-Dawley rats (250-300g) are typically used.
Procedure:
-
Anesthesia: Rats are anesthetized, commonly with an intraperitoneal injection of pentobarbital (50 mg/kg) or a combination of ketamine and xylazine.[5]
-
Ventilation: The animals are intubated and mechanically ventilated.
-
Thoracotomy: A left thoracotomy is performed to expose the heart.[3]
-
Ligation: The left anterior descending (LAD) coronary artery is ligated with a suture.[3] This induces myocardial ischemia.
-
Drug Administration: The test compounds (this compound or lidocaine) or vehicle are administered, typically intravenously, prior to or after the ligation.
-
ECG Monitoring: The electrocardiogram (ECG) is continuously monitored to record the incidence and duration of ventricular arrhythmias, including ventricular tachycardia and fibrillation.
-
Endpoint: The primary endpoints are often the incidence of ventricular fibrillation and mortality.[12]
Visualizing the Mechanisms and Workflows
Mechanism of Action: Sodium Channel Blockade
Both this compound and lidocaine target the voltage-gated sodium channels in cardiomyocytes. Their different binding kinetics and state-dependent blockade contribute to their distinct electrophysiological effects.
Caption: Comparative mechanism of action of this compound and Lidocaine.
Experimental Workflow for In Vivo Arrhythmia Model
The following diagram illustrates a typical workflow for evaluating antiarrhythmic drugs in an in vivo model.
Caption: Experimental workflow for in vivo arrhythmia drug testing.
References
- 1. Hemodynamic effects of this compound and lidocaine: a placebo-controlled, double-blind, comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. Efficacy of intravenous this compound hydrochloride for treatment of ventricular arrhythmias: a controlled comparison with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. mdpi.com [mdpi.com]
- 7. Antiarrhythmic plasma concentrations of this compound on canine ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
- 9. Comparison of hemodynamic effects of lidocaine, prilocaine and mepivacaine solutions without vasoconstrictor in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of the Ligation and Reperfusion Timeframe on Maximal Ischemia-Reperfusion Injury in Diverse Rat Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acute haemodynamic effects of the antiarrhythmic agent this compound in cardiac patients: a comparison with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Left Anterior Descending Coronary Artery Ligation for Ischemia-Reperfusion Research: Model Improvement via Technical Modifications and Quality Control [jove.com]
Evaluating Pirmenol's Safety Profile Against Other Class I Antiarrhythmics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of pirmenol, a Class I antiarrhythmic agent, with other drugs in the same class, namely flecainide, propafenone, and quinidine. The information is compiled from a comprehensive review of preclinical and clinical studies, with a focus on experimental data to inform drug development and research.
Introduction to Class I Antiarrhythmic Drugs
Class I antiarrhythmic drugs exert their therapeutic effect by blocking the fast sodium channels (NaV1.5) in cardiomyocytes. This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity and suppressing tachyarrhythmias. The Vaughan Williams classification further subdivides Class I agents based on their effect on the action potential duration (APD) and their kinetics of sodium channel blockade:
-
Class Ia: (e.g., Quinidine, this compound) Moderately block sodium channels and prolong the APD.
-
Class Ib: (e.g., Lidocaine, Mexiletine) Weakly block sodium channels and shorten the APD.
-
Class Ic: (e.g., Flecainide, Propafenone) Strongly block sodium channels with minimal effect on the APD.
While effective in managing arrhythmias, a primary concern with Class I antiarrhythmics is their potential for proarrhythmia—the provocation of new or worsening of existing arrhythmias. This guide focuses on comparing the safety profiles of these agents to aid in the evaluation of this compound's therapeutic potential.
Comparative Safety Data
The following tables summarize the reported incidence of key adverse events associated with this compound and other selected Class I antiarrhythmics. It is important to note that direct head-to-head comparative trials for all agents and all adverse events are limited. The data presented is a synthesis from various clinical studies.
| Adverse Event | This compound | Flecainide | Propafenone | Quinidine |
| Proarrhythmia | ~2%[1] | <3% - 5%[2] | ~12%[3] | ~2%[4] |
| Cardiovascular | ||||
| Congestive Heart Failure | Rare[2] | Possible[2] | Possible[5] | Possible |
| Hypotension | Possible[6] | - | Possible | Common (10% in one IV study)[6] |
| Conduction Disturbances | Minimal[7] | Possible[2] | Common[5] | Possible[6] |
| Non-Cardiovascular | ||||
| Dizziness | - | Common | Common | Common |
| Blurred Vision | - | Common | Possible | - |
| Nausea/Vomiting | - | Common | Common | Common[8] |
| Unusual Taste | Common[1] | - | Common | - |
| Diarrhea | - | - | - | Common[8] |
Table 1: Incidence of Proarrhythmia and Common Adverse Events. Data is aggregated from multiple sources and may not be from direct comparative trials. "-" indicates not commonly reported as a primary adverse event in the reviewed literature.
Proarrhythmic Risk
Proarrhythmia is the most serious adverse effect of Class I antiarrhythmic drugs. The mechanisms and types of proarrhythmia can differ between the subclasses.
-
Class Ia agents (Quinidine, this compound): Can cause Torsades de Pointes (TdP), a polymorphic ventricular tachycardia, due to their prolongation of the QT interval.
-
Class Ic agents (Flecainide, Propafenone): Are more commonly associated with monomorphic ventricular tachycardia, particularly in patients with structural heart disease. This is due to their marked slowing of conduction.
Preclinical studies suggest that this compound may have a wider margin of safety compared to other Class I agents[9]. Clinical data indicates a relatively low incidence of proarrhythmic events with this compound, comparable to that of quinidine[1][4]. In contrast, propafenone has a notably higher reported incidence of proarrhythmic effects[3]. Flecainide's proarrhythmic risk is highly dependent on the patient population, with a lower risk in patients without structural heart disease[2].
Experimental Protocols
The following represents a generalized experimental protocol for a clinical trial evaluating the safety and efficacy of a Class I antiarrhythmic drug, based on methodologies described in the reviewed literature[6][10][11][12][13][14][15][16].
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Patient Population:
-
Inclusion Criteria: Patients aged 18-75 with symptomatic, documented ventricular or supraventricular tachyarrhythmias.
-
Exclusion Criteria: Recent myocardial infarction (within 3-6 months), significant structural heart disease (e.g., severe left ventricular dysfunction, hypertrophic cardiomyopathy), second- or third-degree atrioventricular block without a pacemaker, severe electrolyte abnormalities, and use of other antiarrhythmic drugs.
Treatment Protocol:
-
Washout Period: A 1-2 week period where all previous antiarrhythmic medications are discontinued.
-
Randomization: Patients are randomly assigned to receive either the investigational drug (e.g., this compound) or a comparator drug (e.g., flecainide, propafenone, quinidine) or a placebo.
-
Dosing and Titration: The study drug is initiated at a low dose and titrated upwards over a period of 1-2 weeks to a target therapeutic dose, based on efficacy and tolerability.
-
Follow-up: Patients are followed for a predefined period (e.g., 6-12 months) with regular clinic visits.
Safety Monitoring:
-
Adverse Event Reporting: All adverse events are recorded at each visit, with specific questioning for cardiovascular and common non-cardiovascular symptoms.
-
Electrocardiogram (ECG): 12-lead ECGs are performed at baseline and at each follow-up visit to monitor for changes in PR, QRS, and QT intervals.
-
Holter Monitoring: 24-hour ambulatory ECG monitoring is performed at baseline and at specified intervals to assess arrhythmia frequency and detect proarrhythmic events.
-
Laboratory Tests: Serum electrolytes, renal function, and hepatic function are monitored at baseline and periodically throughout the study.
-
Echocardiogram: An echocardiogram is performed at baseline to assess cardiac structure and function.
Endpoint Adjudication: An independent, blinded clinical events committee reviews all potential proarrhythmic events and other serious adverse events to ensure consistent and unbiased adjudication.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of Class I antiarrhythmic drugs and a typical workflow for a clinical trial evaluating their safety.
Conclusion
This compound demonstrates a safety profile that appears favorable in certain aspects when compared to other Class I antiarrhythmic drugs. Preclinical data suggest a wider margin of safety, and clinical studies indicate a relatively low incidence of proarrhythmia, comparable to quinidine and potentially lower than propafenone[1][3][4][9]. Its minimal effect on cardiac conduction, as evidenced by a lack of significant QRS prolongation, distinguishes it from Class Ic agents like flecainide and propafenone and may contribute to its lower proarrhythmic potential in certain patient populations[7].
However, like all Class I antiarrhythmics, this compound carries a risk of adverse effects, with "unusual taste" being a frequently reported non-cardiovascular side effect[1]. The potential for proarrhythmia, although seemingly low, necessitates careful patient selection and monitoring, particularly in individuals with underlying structural heart disease.
For drug development professionals, this compound's distinct electrophysiological properties, including its relative lack of dependence on serum potassium levels, may represent a promising area for further investigation to develop safer and more effective antiarrhythmic therapies[9]. Further large-scale, head-to-head comparative clinical trials are warranted to more definitively establish the relative safety and efficacy of this compound in the management of cardiac arrhythmias.
References
- 1. pnas.org [pnas.org]
- 2. New Progress in Understanding the Cellular Mechanisms of Anti-arrhythmic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound, a new antiarrhythmic agent: initial study of efficacy, safety and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology and Toxicology of Nav1.5-Class 1 anti-arrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute haemodynamic effects of the antiarrhythmic agent this compound in cardiac patients: a comparison with lidocaine [pubmed.ncbi.nlm.nih.gov]
- 7. Sodium Channel Molecular Conformations and Antiarrhythmic Drug Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety of flecainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 10. Flecainide versus quinidine for treatment of chronic ventricular arrhythmias. A multicenter clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Propafenone in the Treatment of Atrial Fibrillation | Clinical Research Trial Listing [centerwatch.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. This compound: an antiarrhythmic drug with unique electrocardiographic features--a double-blind placebo-controlled comparison with quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prospective comparison of flecainide versus quinidine for the treatment of paroxysmal atrial fibrillation/flutter. The Flecainide Multicenter Atrial Fibrillation Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparisons of oral propafenone and quinidine as an initial treatment option in patients with symptomatic paroxysmal atrial fibrillation: a double-blind, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Class Ia Electrophysiological Properties of Pirmenol in Isolated Purkinje Fibers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrophysiological effects of Pirmenol, a Class Ia antiarrhythmic agent, with other drugs in its class. The data presented is derived from studies on isolated cardiac Purkinje fibers, a critical model for assessing the direct cellular actions of antiarrhythmic drugs.
Introduction to Class Ia Antiarrhythmics and this compound
Class Ia antiarrhythmic drugs are characterized by their ability to block sodium channels, leading to a depression of the maximum upstroke velocity (Vmax) of the cardiac action potential. This action slows conduction and prolongs the action potential duration (APD) and the effective refractory period (ERP), thereby suppressing cardiac arrhythmias. This compound is a potent antiarrhythmic agent that exhibits these characteristic Class Ia properties.[1][2][3] This guide will objectively compare the in-vitro electrophysiological profile of this compound with established Class Ia agents such as Disopyramide, Quinidine, and Procainamide.
Comparative Electrophysiological Data
The following tables summarize the quantitative effects of this compound and other Class Ia antiarrhythmic drugs on key electrophysiological parameters in isolated canine and rabbit Purkinje fibers. These parameters are crucial for understanding the potency and specific actions of each drug.
Table 1: Effect of this compound on Electrophysiological Parameters in Purkinje Fibers
| Concentration (M) | Species | Change in Vmax (%) | Change in APD90 (%) | Change in ERP (ms) | Reference |
| 1 x 10-6 | Canine | ↓ | ↑ | ↑ | [4] |
| 1 x 10-5 | Canine | ↓↓ | ↑↑ | ↑↑ | [4][5] |
| 5 x 10-6 | Rabbit | ↓ | ↑ | Not Reported | [6] |
Data presented as directional change (↓ decrease, ↑ increase) due to variability in reporting across studies. Double arrows indicate a more pronounced effect.
Table 2: Comparative Effects of Class Ia Antiarrhythmics on Vmax in Canine Purkinje Fibers
| Drug | Concentration (M) | Approximate % Decrease in Vmax | Reference |
| This compound | 1 x 10-5 | Significant Depression | [4][5] |
| Disopyramide | 2.1 x 10-5 (5 µg/ml) | Significant Depression | [7] |
| Quinidine | 1 x 10-5 | Significant Depression | [8] |
| Procainamide | 4.3 x 10-5 (10 mg/L) | Significant Depression | [9] |
Table 3: Comparative Effects of Class Ia Antiarrhythmics on Action Potential Duration (APD) in Purkinje Fibers
| Drug | Concentration | Species | Effect on APD | Reference |
| This compound | 1 x 10-5 M | Canine | Prolonged | [2][4] |
| Disopyramide | 2.1 x 10-5 M | Canine | Prolonged | [4][7] |
| Quinidine | 8.5 x 10-6 M | Canine | Prolonged | [10] |
| Procainamide | 4.3 x 10-5 M | Canine | Prolonged (APD100) | [9] |
Table 4: Comparative Effects of Class Ia Antiarrhythmics on Effective Refractory Period (ERP) in Canine Purkinje Fibers
| Drug | Concentration | Effect on ERP | Reference |
| This compound | 1 x 10-5 M | Prolonged | [4] |
| Disopyramide | 2.1 x 10-5 M | Prolonged | [7][11] |
| Quinidine | Not specified | Prolonged | |
| Procainamide | Not specified | Increased | [12] |
Experimental Protocols
The following methodologies are standard for the isolation and electrophysiological recording from cardiac Purkinje fibers to assess the effects of antiarrhythmic drugs.
Isolation of Purkinje Fibers
-
Animal Model: Hearts are typically excised from anesthetized dogs or rabbits.
-
Dissection: Free-running Purkinje fibers (false tendons) are carefully dissected from the endocardial surface of the ventricles.
-
Superfusion: The isolated fibers are placed in a tissue bath and superfused with a warmed (37°C), oxygenated (95% O2, 5% CO2) Tyrode's solution. The composition of the Tyrode's solution is typically (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, NaH2PO4 0.9, NaHCO3 12, and glucose 5.5.
Electrophysiological Recording
-
Microelectrodes: Standard glass microelectrodes filled with 3 M KCl are used to impale the Purkinje fiber cells.
-
Action Potential Recording: Transmembrane action potentials are recorded using a high-input impedance amplifier.
-
Stimulation: The fibers are stimulated at a constant cycle length (e.g., 1000 ms) using bipolar electrodes to elicit action potentials.
-
Data Acquisition and Analysis: The recorded action potentials are digitized and analyzed to determine key parameters:
-
Maximum Upstroke Velocity (Vmax): The maximal rate of depolarization during phase 0 of the action potential, obtained by electronic differentiation of the action potential upstroke.
-
Action Potential Duration (APD): The duration of the action potential, typically measured at 50% (APD50) and 90% (APD90) of full repolarization.
-
Effective Refractory Period (ERP): The longest coupling interval at which a premature stimulus fails to elicit a propagated action potential.
-
Visualizing the Mechanism and Workflow
The following diagrams illustrate the mechanism of action of Class Ia antiarrhythmics and the experimental workflow for their evaluation.
Caption: Mechanism of action of this compound as a Class Ia antiarrhythmic.
Caption: Experimental workflow for evaluating this compound's effects.
Conclusion
The experimental data robustly confirms that this compound exhibits the hallmark electrophysiological properties of a Class Ia antiarrhythmic agent in isolated Purkinje fibers. It effectively depresses the Vmax of the action potential and prolongs both the APD and ERP. Its potency in these actions is comparable to other established Class Ia drugs like Disopyramide, Quinidine, and Procainamide. These findings underscore the utility of isolated Purkinje fiber preparations in characterizing the direct cellular effects of novel antiarrhythmic compounds and provide a strong basis for further investigation into the clinical applications of this compound.
References
- 1. Electrophysiologic effects of this compound, its metabolite 2, and enantiomers, on cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound HCl on electrophysiologic properties of cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new antiarrhythmic drug with potassium- and sodium-channel blocking activity; a voltage-clamp study in rabbit Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Frequency- and voltage-dependent effects of disopyramide in canine Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiologic and antiarrhythmic actions of this compound on rabbit and guinea pig cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiologic effects of disopyramide studied in a hypoxic canine Purkinje fiber model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Time course of the electrophysiological effects of quinidine on canine cardiac Purkinje fibers: concentration dependence and comparison with lidocaine and disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of therapeutic concentrations of procainamide on transmembrane action potentials of normal and infarct zone Purkinje fibers and ventricular muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological response of quinidine induced early afterdepolarisations in canine cardiac Purkinje fibres: insights into underlying ionic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The electrophysiological effects of disopyramide phosphate on canine ventricular muscle and Purkinje fibers in normal and low potassium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. derangedphysiology.com [derangedphysiology.com]
Safety Operating Guide
Proper Disposal of Pirmenol: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Pirmenol
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This compound, an antiarrhythmic agent, requires careful handling and disposal due to its potential hazards. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring compliance with general safety standards and environmental regulations.
Hazard Profile of this compound
Before handling this compound, it is crucial to be aware of its hazard profile. This information is typically found in the Safety Data Sheet (SDS) provided by the supplier.
| Hazard Classification | Description | Source |
| Acute Toxicity | Category 4 Oral: Harmful if swallowed. | Sigma-Aldrich |
| GHS Pictogram | GHS07: Exclamation mark | Sigma-Aldrich |
| Signal Word | Warning | Sigma-Aldrich |
| Hazard Statements | H302: Harmful if swallowed. | Sigma-Aldrich |
| Precautionary Statements | P264, P270, P301 + P312, P501 | Sigma-Aldrich |
| Water Hazard Class | WGK 3: Highly hazardous for water. | Sigma-Aldrich |
| Reproductive Toxicity | Category 1B: May damage fertility or the unborn child. | Hayashi Pure Chemical Ind., Ltd. |
| Specific Target Organ Toxicity (Single Exposure) | Category 1: Causes damage to organs (visual organ, central nervous system, systemic toxicity). | Hayashi Pure Chemical Ind., Ltd. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause drowsiness or dizziness. | Hayashi Pure Chemical Ind., Ltd. |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1: Causes damage to organs (central nervous system, visual organ). | Hayashi Pure Chemical Ind., Ltd. |
Step-by-Step Disposal Procedure for this compound
Given its classification as a substance harmful upon ingestion and highly hazardous to aquatic life, this compound must be disposed of as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain.[1][2][3] The following procedure outlines the best practices for its disposal in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste, including:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
-
2. Waste Segregation:
-
This compound waste must be segregated from non-hazardous waste at the point of generation.[4][5]
-
Use a dedicated, clearly labeled hazardous waste container.[4][6]
-
The container should be made of a material compatible with this compound and any solvents used.
3. Waste Collection:
-
Solid this compound Waste:
-
Collect pure this compound powder, contaminated personal protective equipment (e.g., gloves, weighing paper), and any spill cleanup materials in a designated solid hazardous waste container.
-
-
Liquid this compound Waste:
-
Collect solutions containing this compound in a designated liquid hazardous waste container.
-
The container must have a secure, tight-fitting lid to prevent spills and evaporation.[2]
-
If this compound is in a solvent, the solvent's hazards must also be considered for waste segregation. Do not mix incompatible waste streams.[6]
-
4. Labeling of Waste Containers:
-
All hazardous waste containers must be clearly labeled with:
-
The words "Hazardous Waste".[2]
-
The full chemical name: "this compound".
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
5. Storage of Waste:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure secondary containment is used to capture any potential leaks from the primary container.
6. Disposal Arrangement:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1][7]
-
Follow all institutional procedures for waste pickup requests.
-
The waste will be transported and disposed of by a licensed hazardous waste management company, typically via incineration.[8][9]
7. Empty Container Disposal:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent.[10]
-
The rinsate must be collected and disposed of as liquid hazardous waste.[10]
-
After triple-rinsing and allowing the container to dry, deface the original label and dispose of it according to your institution's guidelines for clean glassware or plasticware.[10]
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the search results. The disposal procedure provided above is based on general best practices for hazardous pharmaceutical and chemical waste management in a laboratory setting. Researchers must always consult their institution-specific guidelines and the substance's Safety Data Sheet.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow Diagram.
References
- 1. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. Impact of Chemical Waste | Enva [enva.com]
- 4. Laboratory Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 5. mcfenvironmental.com [mcfenvironmental.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Hazardous Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Logistics for Handling Pirmenol in a Research Setting
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of Pirmenol.
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of this compound in a laboratory environment. Adherence to these guidelines is critical to ensure the safety of all personnel and to maintain a compliant research setting. This compound is an antiarrhythmic agent, and while it has therapeutic applications, it must be handled with care in a research context due to its potential pharmacological effects and limited occupational safety data.[1][2][3][4][5]
Hazard Identification and Safety Data
This compound is classified as harmful if swallowed (Acute Toxicity Category 4, Oral).[6] Due to the limited availability of comprehensive toxicological data and the absence of established Occupational Exposure Limits (OELs) from major regulatory bodies like OSHA, NIOSH, or ACGIH, a precautionary approach is warranted.[7] An initial threshold screening level (ITSL) for this compound has been identified as 3 μg/m³, which suggests it should be handled as a potent compound.[2] Therefore, a control banding approach is recommended to minimize exposure.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₃₀N₂O |
| Molecular Weight | 338.49 g/mol |
| Appearance | White to very dark grey powder |
| Solubility | Soluble in DMSO |
| Storage Temperature | 2-8°C |
Table 2: Hazard Classification and Safety Precautions
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements |
| Acute Toxicity 4 (Oral) | Warning | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |
Personal Protective Equipment (PPE)
Based on the potent nature of this compound, the following PPE is mandatory when handling the solid compound or concentrated solutions. The goal is to prevent dermal, ocular, and respiratory exposure.
Table 3: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile gloves. The outer glove should be changed immediately upon contamination. | Prevents skin contact with the potent compound. Double gloving provides an additional layer of protection. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes of solutions or airborne particles of the solid compound. |
| Body Protection | A disposable gown with long sleeves and tight-fitting cuffs. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a containment system. | Minimizes the risk of inhaling the potent compound, especially when weighing or transferring the solid. |
Operational Plan: Experimental Protocol for Solution Preparation
This protocol outlines the steps for preparing a stock solution of this compound for in vitro experiments. All handling of the solid compound should be performed within a certified chemical fume hood or a powder containment hood.
Methodology:
-
Preparation: Don all required PPE as specified in Table 3. Prepare the workspace within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: Tare a suitable container (e.g., a glass vial) on an analytical balance inside the fume hood. Carefully weigh the desired amount of this compound powder.
-
Solubilization: Add the appropriate volume of solvent (e.g., DMSO) to the container with the this compound powder.
-
Mixing: Gently vortex or sonicate the solution until the this compound is completely dissolved.
-
Storage: Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials. Store the solution at the recommended temperature (2-8°C), protected from light.
-
Decontamination: Decontaminate all surfaces and equipment used in the preparation process with an appropriate cleaning agent (e.g., 70% ethanol). Dispose of all contaminated disposable materials as hazardous waste.
Caption: Experimental workflow for preparing a this compound solution.
Disposal Plan
The disposal of this compound and any materials contaminated with it must be handled as hazardous waste. Improper disposal can lead to environmental contamination and pose a risk to public health.
Waste Segregation and Collection:
-
Solid Waste: Collect all this compound-contaminated solid waste, including empty vials, used gloves, bench paper, and other disposable labware, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all this compound-containing solutions in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatible.
-
Sharps: Any sharps (e.g., needles, pipette tips) contaminated with this compound should be disposed of in a designated sharps container for hazardous waste.
Disposal Procedure:
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the date.
-
Storage: Store hazardous waste containers in a designated, secure satellite accumulation area away from general laboratory traffic.
-
Pickup: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all institutional and local regulations for hazardous waste disposal.
Caption: Logical relationship for the disposal of this compound waste.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound hydrochloride | 61477-94-9 [chemicalbook.com]
- 3. This compound Hydrochloride Hydrate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. This compound, a new antiarrhythmic agent: initial study of efficacy, safety and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: an antiarrhythmic drug with unique electrocardiographic features--a double-blind placebo-controlled comparison with quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
- 7. osha.gov [osha.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
